4-(Azetidin-1-ylcarbonyl)piperidine
Descripción
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Propiedades
IUPAC Name |
azetidin-1-yl(piperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-6-1-7-11)8-2-4-10-5-3-8/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHOGCGLTKEWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Structural and Pharmacological Profile of 4-(Azetidin-1-ylcarbonyl)piperidine: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic deployment of strained heterocycles is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-(Azetidin-1-ylcarbonyl)piperidine represents a highly versatile, dual-pharmacophore building block. By combining the basic, easily functionalized piperidine ring with the conformationally restricted azetidine amide, this scaffold provides researchers with a powerful tool to fine-tune lipophilicity, enhance metabolic stability, and enforce precise spatial vectors for receptor engagement.
This technical guide dissects the physicochemical properties, structural rationale, and validated synthetic workflows for this compound, providing actionable insights for drug development professionals.
Chemical Identity & Physicochemical Profiling
Accurate physicochemical profiling is the foundational step in rational drug design. The following table summarizes the core quantitative data for this building block[1].
| Property | Value |
| IUPAC Name | Azetidin-1-yl(piperidin-4-yl)methanone |
| CAS Number | 957054-79-4 |
| Molecular Formula | C9H16N2O |
| Molecular Weight | 168.24 g/mol |
| Topological Polar Surface Area (TPSA) | 32.3 Ų |
| Hydrogen Bond Donors | 1 (Piperidine NH) |
| Hydrogen Bond Acceptors | 2 (Amide Carbonyl, Piperidine N) |
| Structural Class | Secondary Amine / Cyclic Amide |
Structural Rationale: The "Ring on It" Paradigm
The incorporation of the azetidine amide into the piperidine scaffold is not merely a structural variation but a calculated thermodynamic and pharmacokinetic strategy.
-
Conformational Rigidity & Entropic Optimization : The strained nature of the four-membered azetidine ring restricts the conformational freedom of the amide bond. This locks the molecule into a pre-organized presentation, significantly lowering the entropic penalty upon binding to a biological target[2],[3].
-
Metabolic Stability : As highlighted in authoritative studies on small aliphatic rings in medicinal chemistry, cyclic and conformationally restricted azetidine amides are substantially more resistant to enzymatic hydrolysis (e.g., by amidases) and oxidative N-dealkylation than their linear acyclic counterparts[4].
-
Ligand Lipophilicity Efficiency (LLE) : Replacing larger rings (like pyrrolidine or piperidine) with an azetidine systematically lowers the lipophilicity (LogP) while maintaining polar surface area, which often translates to improved membrane permeability and reduced off-target liabilities[2].
Synthetic Workflows & Self-Validating Protocols
To utilize 4-(Azetidin-1-ylcarbonyl)piperidine in late-stage functionalization, it is typically synthesized from commercially available Boc-isonipecotic acid and azetidine hydrochloride. As a best practice, every synthetic step must be governed by causality and self-validation.
Step-by-Step Methodology: Amide Coupling & Deprotection
-
Step 1: Activation and Coupling
-
Procedure: Dissolve 1.0 eq of Boc-isonipecotic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the activated ester. Add 1.2 eq of azetidine hydrochloride and stir for 2 hours.
-
Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling hindered secondary amines, minimizing racemization or side reactions. DIPEA acts as a non-nucleophilic base to liberate the free amine from azetidine hydrochloride without competing for the activated ester. DMF ensures complete solvation of the highly polar salts.
-
Self-Validating Checkpoint: Quench an aliquot in water, extract with EtOAc, and analyze via LC-MS. The complete disappearance of the starting material ([M+H]⁺ = 230.14) and the emergence of the intermediate mass ([M+H]⁺ = 269.17) confirm coupling success.
-
-
Step 2: Boc Deprotection
-
Procedure: Isolate the intermediate and dissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour. Concentrate under reduced pressure to yield the TFA salt of the product.
-
Causality: TFA provides a clean, self-scavenging deprotection of the Boc group, while DCM ensures complete solubility of the polar intermediate.
-
Self-Validating Checkpoint: Following TFA removal, subject the crude product to TLC (10% MeOH in DCM with 1% NH₄OH). A positive ninhydrin stain (yielding a distinct purple spot) confirms the presence of the liberated secondary piperidine amine.
-
Figure 1: Two-step synthetic workflow for 4-(Azetidin-1-ylcarbonyl)piperidine via amide coupling.
Application in Target Pathways: STAT3 and MAGL Inhibition
The azetidine-piperidine motif has proven instrumental in overcoming pharmacokinetic hurdles in several challenging therapeutic targets.
-
STAT3 Inhibitors : In the optimization of direct STAT3 inhibitors (advancing from earlier leads like BP-1-102), incorporating azetidine amides significantly improved cellular potency and physicochemical properties[5],[6]. The rigid azetidine structure precisely orients the pharmacophore to block the SH2 domain, preventing STAT3 dimerization and subsequent DNA binding[5].
-
MAGL Inhibitors : In the development of monoacylglycerol lipase (MAGL) inhibitors, azetidine-piperazine di-amides were discovered as potent, reversible inhibitors. The specific geometry of the azetidine-amide carbonyl allows deep access into the oxyanion hole of MAGL, forming a critical hydrogen bond with the backbone amide NH of Met123, adjacent to the catalytic Ser122[7].
Figure 2: Canonical JAK-STAT signaling pathway and intervention by azetidine-based inhibitors.
References
-
Journal of Medicinal Chemistry (ACS). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors". ACS Publications. URL: [Link]
-
Bioorganic & Medicinal Chemistry Letters. "The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors". PubMed. URL: [Link]
-
Med. Chem. Commun. "Put a ring on it: application of small aliphatic rings in medicinal chemistry". National Institutes of Health (PMC). URL: [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Azetidin-1-ylcarbonyl)piperidine: Synthesis, Characterization, and Medicinal Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Combination of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds with proven pharmacophoric value is a cornerstone of rational drug design. The molecule 4-(azetidin-1-ylcarbonyl)piperidine represents a thoughtful conjugation of two such "privileged structures": the piperidine ring and the azetidine ring. While a specific CAS Registry Number for this exact molecule is not prominently documented, suggesting its status as a novel or specialized chemical entity, its constituent parts are deeply embedded in the architecture of numerous approved therapeutics.[1][2] This guide, therefore, serves as a technical primer on its synthesis, characterization, and potential applications, providing a foundational understanding for its exploration in medicinal chemistry.
The piperidine moiety is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[2][3] Conversely, the azetidine ring, a strained four-membered heterocycle, has gained significant traction for its role as a "bioisostere" and a conformational constraint, often introduced to enhance receptor affinity and fine-tune pharmacokinetic profiles.[1][4] The amide linkage between these two rings in 4-(azetidin-1-ylcarbonyl)piperidine creates a rigid, yet versatile, building block with significant potential for generating novel chemical matter.
Physicochemical Properties and Structural Features
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H16N2O | Based on structural components. |
| Molecular Weight | 168.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Typical for small molecule amides. |
| Solubility | Expected to have good solubility in polar organic solvents (e.g., DMSO, DMF, alcohols) and moderate aqueous solubility. | The presence of two nitrogen atoms and a carbonyl group can act as hydrogen bond acceptors, while the piperidine ring enhances solubility. |
| Chemical Stability | The amide bond is generally stable under physiological conditions. The azetidine ring, while strained, is significantly more stable than an aziridine ring.[4] | Amide bonds are robust, and the azetidine ring's stability is sufficient for most pharmaceutical applications. |
Strategic Synthesis: Amide Bond Formation
The most logical and efficient synthetic route to 4-(azetidin-1-ylcarbonyl)piperidine is through a standard amide coupling reaction. This involves the formation of an amide bond between the carboxylic acid of a piperidine precursor and the secondary amine of azetidine.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol outlines a common and effective method for the synthesis of 4-(azetidin-1-ylcarbonyl)piperidine.
Step 1: Activation of Piperidine-4-carboxylic Acid
-
To a solution of piperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable activating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used (1.1-1.5 equivalents).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at higher wavenumber).
-
Remove the excess activating agent and solvent under reduced pressure to yield the crude piperidine-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
Causality: The conversion of the carboxylic acid to a more reactive acyl chloride is necessary to facilitate the nucleophilic attack by the less reactive azetidine nitrogen.
Step 2: Amide Coupling with Azetidine
-
Dissolve the crude piperidine-4-carbonyl chloride in an anhydrous aprotic solvent like DCM.
-
In a separate flask, dissolve azetidine (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.
-
Cool the azetidine solution to 0 °C in an ice bath.
-
Slowly add the solution of piperidine-4-carbonyl chloride to the azetidine solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Trustworthiness: The slow addition at low temperature helps to control the exothermicity of the reaction and minimize side product formation. The use of a non-nucleophilic base prevents it from competing with azetidine in reacting with the acyl chloride.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the pure 4-(azetidin-1-ylcarbonyl)piperidine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-(azetidin-1-ylcarbonyl)piperidine.
Characterization and Quality Control
To confirm the identity and purity of the synthesized 4-(azetidin-1-ylcarbonyl)piperidine, a suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the protons on both the piperidine and azetidine rings. The integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR will confirm the presence of the carbonyl carbon and the unique carbon environments of the two heterocyclic rings.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching its molecular formula (C9H16N2O).
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the amide carbonyl group (typically around 1630-1680 cm⁻¹), and the absence of the broad O-H stretch from the starting carboxylic acid.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The 4-(azetidin-1-ylcarbonyl)piperidine scaffold is a promising starting point for the development of novel therapeutics due to the favorable properties conferred by its constituent rings.
-
Central Nervous System (CNS) Agents: Both piperidine and azetidine are found in numerous CNS-active drugs.[1] The piperidine ring can improve blood-brain barrier penetration, while the azetidine can provide conformational rigidity to enhance binding to specific neurological targets.
-
Enzyme Inhibitors: The rigid amide linkage and the defined three-dimensional shape of the molecule make it an attractive scaffold for designing enzyme inhibitors, where precise orientation within a binding pocket is critical.
-
GPCR Ligands: The ability to functionalize the piperidine nitrogen allows for the exploration of interactions with G-protein coupled receptors (GPCRs), a major class of drug targets.
Logical Relationship Diagram: From Scaffold to Application
Caption: Relationship between core scaffolds, properties, and applications.
Conclusion
While 4-(azetidin-1-ylcarbonyl)piperidine may not be a widely cataloged compound, its rational design based on two privileged heterocyclic scaffolds makes it a molecule of significant interest for medicinal chemists. The synthetic route to this compound is straightforward, relying on well-established amide coupling methodologies. Its predicted physicochemical properties, combined with the known pharmacological benefits of the azetidine and piperidine rings, position this scaffold as a valuable building block for the discovery of novel therapeutics across various disease areas. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the potential of this promising chemical entity.
References
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ChemBK. 4-(azetidin-1-yl)piperidine. Available from: [Link]
-
University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available from: [Link]
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IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available from: [Link]
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Wikipedia. Piperidine. Available from: [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]
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A Technical Guide to Characterizing the Receptor Binding Affinity of 4-(Azetidin-1-ylcarbonyl)piperidine Derivatives for Muscarinic Acetylcholine Receptors
An in-depth technical guide on the receptor binding affinity of compounds containing the 4-(Azetidin-1-ylcarbonyl)piperidine core.
Introduction: The Emergence of the 4-(Azetidin-1-ylcarbonyl)piperidine Scaffold in Muscarinic Receptor Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold for targeting a wide array of biological macromolecules. When functionalized, such as in the case of the 4-(Azetidin-1-ylcarbonyl)piperidine core, it gives rise to a new class of molecules with distinct three-dimensional shapes and electronic properties. The azetidinone ring, a four-membered lactam, is another structural motif of significant interest due to its presence in beta-lactam antibiotics and its diverse biological activities.[3]
While the receptor binding profile of the standalone 4-(Azetidin-1-ylcarbonyl)piperidine is not extensively documented, this core structure has emerged as a key intermediate in the synthesis of selective antagonists for G-protein coupled receptors (GPCRs), most notably the muscarinic acetylcholine receptors (mAChRs).[4][5] The five subtypes of mAChRs (M1-M5) are implicated in a multitude of physiological processes, and their modulation holds therapeutic promise for treating neurological disorders, cardiovascular diseases, and other conditions.[6][7] Specifically, selective M2 receptor antagonists, for which piperidine-based structures have shown high affinity, can enhance the release of acetylcholine in the brain, a strategy being explored for cognitive enhancement.[4][5]
This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the receptor binding affinity of novel compounds derived from the 4-(Azetidin-1-ylcarbonyl)piperidine scaffold, with a focus on their interaction with muscarinic acetylcholine receptors. We will delve into the theoretical underpinnings of receptor-ligand interactions and present detailed, field-proven protocols for key binding assays, including radioligand binding assays, fluorescence polarization, and surface plasmon resonance.
Pillar I: The Theoretical Framework of Receptor Binding Affinity
A ligand's affinity for its receptor is a measure of the strength of the non-covalent interactions between the two molecules. This is a critical parameter in drug discovery as it often correlates with the potency of a drug. The primary metrics used to quantify binding affinity are:
-
Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of a ligand-receptor complex. A lower Kd value indicates a higher binding affinity.
-
Inhibition Constant (Ki): In competitive binding assays, the Ki is the dissociation constant of the inhibitor (the test compound). It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present.
-
IC50: This is the concentration of an unlabeled drug that is required to displace 50% of the specifically bound radiolabeled ligand. The IC50 value is dependent on the concentration of the radioligand used in the assay.
These parameters are governed by the law of mass action, which describes the balance between the association and dissociation of the ligand and receptor at equilibrium.
Pillar II: Methodologies for Quantifying Binding Affinity
The selection of an appropriate assay to determine binding affinity depends on several factors, including the nature of the receptor, the availability of labeled ligands, and the desired throughput.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a highly sensitive and quantitative method for studying receptor-ligand interactions.[8][9] They are considered the gold standard for determining the affinity of a compound for a GPCR.[9]
In a competitive binding assay, a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor of interest with high affinity) is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. The test compound competes with the radioligand for the same binding site on the receptor. The amount of radioligand bound to the receptor is then measured, and the data is used to determine the IC50 of the test compound, from which the Ki can be calculated.
Objective: To determine the Ki of a novel 4-(Azetidin-1-ylcarbonyl)piperidine derivative for the human M2 muscarinic acetylcholine receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity muscarinic antagonist.
-
Test Compound: A novel derivative of 4-(Azetidin-1-ylcarbonyl)piperidine.
-
Non-specific Binding Control: A high concentration of a known, unlabeled M2 antagonist (e.g., atropine).
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.5.
-
Filtration Apparatus: A cell harvester with glass fiber filter plates.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of [3H]-NMS (typically at or below its Kd for the M2 receptor).
-
Varying concentrations of the test compound.
-
For total binding wells, add only buffer and [3H]-NMS.
-
For non-specific binding wells, add buffer, [3H]-NMS, and a saturating concentration of the non-specific binding control (e.g., atropine).
-
-
Initiation of Reaction: Add the M2 receptor membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 21°C) for a sufficient time to reach equilibrium (e.g., 4 hours).
-
Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive fluorescence polarization assay.
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis
Surface Plasmon Resonance is a label-free optical technique used to monitor molecular interactions in real-time. [10][11]It provides detailed information on the kinetics of binding (association and dissociation rates) and the affinity of the interaction. [10][11]
In a typical SPR experiment, one of the interacting molecules (the receptor) is immobilized on a sensor chip surface. The other molecule (the analyte, which is the test compound) is flowed over the surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Objective: To determine the binding kinetics (kon and koff) and affinity (KD) of a novel 4-(Azetidin-1-ylcarbonyl)piperidine derivative for a muscarinic receptor.
Materials:
-
SPR Instrument: e.g., a Biacore system.
-
Sensor Chip: A sensor chip suitable for protein immobilization (e.g., a CM5 chip).
-
Receptor: Purified muscarinic receptor.
-
Test Compound: A novel derivative of 4-(Azetidin-1-ylcarbonyl)piperidine.
-
Running Buffer: A buffer compatible with both the receptor and the test compound.
Procedure:
-
Receptor Immobilization: Immobilize the purified muscarinic receptor onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).
-
Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the SPR signal in real-time during the injection (association phase) and after the injection (dissociation phase).
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff to kon (KD = koff / kon).
Caption: Workflow for a Surface Plasmon Resonance experiment.
Pillar III: Data Presentation and Interpretation
For a comprehensive understanding of the structure-activity relationship (SAR), it is crucial to present the binding data in a clear and organized manner. A summary table is an effective way to compare the binding affinities of a series of compounds against different receptor subtypes.
Hypothetical Binding Data for 4-(Azetidin-1-ylcarbonyl)piperidine Derivatives
| Compound ID | R-Group Modification | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M2 Selectivity (M1/M2) | M3 Selectivity (M1/M3) |
| AZ-Pip-001 | -H | 150 | 10 | 250 | 15 | 0.6 |
| AZ-Pip-002 | -CH3 | 120 | 5 | 200 | 24 | 0.6 |
| AZ-Pip-003 | -Phenyl | 200 | 50 | 400 | 4 | 0.5 |
| AZ-Pip-004 | -Cl | 100 | 8 | 150 | 12.5 | 0.67 |
Interpretation:
The hypothetical data in the table suggests that small alkyl substitutions at the R-group (e.g., -CH3 in AZ-Pip-002) may enhance both affinity and selectivity for the M2 receptor over the M1 and M3 subtypes. A bulky aromatic substitution (e.g., -Phenyl in AZ-Pip-003) appears to decrease affinity for all tested subtypes. This type of analysis is fundamental for guiding the lead optimization process in drug discovery.
Conclusion: A Multi-faceted Approach to Characterizing Binding Affinity
The 4-(Azetidin-1-ylcarbonyl)piperidine core represents a promising scaffold for the development of novel muscarinic receptor ligands. A thorough characterization of the binding affinity of derivatives of this core is essential for understanding their therapeutic potential. This guide has outlined three robust methodologies for this purpose: radioligand binding assays, fluorescence polarization, and surface plasmon resonance. Each of these techniques offers unique advantages, and a comprehensive understanding of a compound's binding profile is often best achieved by employing a combination of these approaches. By following the detailed protocols and data analysis guidelines presented herein, researchers can confidently and accurately determine the receptor binding affinity of their novel compounds, thereby accelerating the drug discovery and development process.
References
Sources
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- 4. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.ed.ac.uk [journals.ed.ac.uk]
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- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
using 4-(Azetidin-1-ylcarbonyl)piperidine as a pharmaceutical building block
An In-Depth Guide to the Application of 4-(Azetidin-1-ylcarbonyl)piperidine in Pharmaceutical Development
Introduction: The Strategic Combination of Privileged Scaffolds
In the landscape of modern drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. Saturated heterocycles are cornerstones of medicinal chemistry, with the piperidine ring being one of the most ubiquitous motifs found in approved pharmaceuticals.[1][2] Its conformational flexibility and metabolic stability make it a highly reliable scaffold.[3] Concurrently, smaller, more constrained ring systems have gained significant traction for their ability to impart unique and desirable physicochemical properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized to enhance aqueous solubility, introduce structural rigidity, and improve metabolic stability by increasing the fraction of sp³ centers.[4][5][6]
This guide focuses on the strategic application of 4-(Azetidin-1-ylcarbonyl)piperidine , a building block that synergistically combines the robust, well-validated piperidine core with the advantageous properties of an azetidinyl amide. This hybrid scaffold offers researchers a powerful tool to navigate complex structure-activity relationships (SAR) and optimize drug-like properties. We will explore the underlying scientific rationale for its use, provide detailed synthetic protocols for its incorporation into lead compounds, and discuss its impact on pharmacological profiles.
Section 1: Rationale for Use — Physicochemical and Pharmacological Insights
The decision to employ 4-(Azetidin-1-ylcarbonyl)piperidine is grounded in established medicinal chemistry principles. The moiety is not merely a linker but an active contributor to the molecule's overall profile.
1.1 The Piperidine Core: A Validated Anchor The piperidine ring is a six-membered heterocycle that serves as an excellent, metabolically stable framework.[3] Its chair-like conformations allow for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Introducing chiral centers on the piperidine ring can further refine this three-dimensional positioning, enhancing binding affinity and selectivity.[7] The nitrogen atom provides a convenient handle for chemical modification, allowing for the exploration of a wide chemical space.
1.2 The Azetidinyl Amide: A Unique Modulator The azetidine ring, while also a saturated heterocycle, offers distinct advantages stemming from its inherent ring strain and compact structure.[8]
-
Improved Solubility: Compared to more lipophilic groups like a pyrrolidinyl or piperidinyl amide, the smaller, more polar azetidine ring can enhance aqueous solubility—a critical parameter for achieving good oral bioavailability.[5]
-
Metabolic Stability: The azetidine motif can improve stability towards oxidative metabolism, a common liability for other cyclic amines.[5]
-
Structural Rigidity and Novel Vectors: The constrained nature of the four-membered ring reduces the number of available conformations, which can decrease the entropic penalty upon binding to a target.[9] This rigidity also presents unique exit vectors for further substitution, allowing chemists to probe regions of a binding pocket that might be inaccessible with more conventional groups.
-
Reduced Lipophilicity: In an era where drug candidates often suffer from "molecular obesity" and high lipophilicity (which can lead to off-target effects and poor pharmacokinetics), the azetidine moiety serves as a less lipophilic alternative to larger cyclic amines.[10]
The amide linkage itself provides a hydrogen bond acceptor and contributes to the planarity and polarity of the immediate microenvironment. The combination within 4-(Azetidin-1-ylcarbonyl)piperidine thus creates a building block with a stable piperidine core for broad scaffold attachment and an azetidinyl amide "warhead" to fine-tune polarity, solubility, and target interactions.
Physicochemical Data Summary
| Property | Value (Predicted) | Significance for Drug Discovery |
| Molecular Weight | 168.23 g/mol | Low molecular weight starting point, allowing for significant further modification without exceeding typical "rule of five" limits. |
| cLogP | 0.2 - 0.6 | Indicates a favorable balance of lipophilicity, suggesting good potential for both aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 32.6 Ų | Contributes to favorable transport properties and solubility. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and azetidine nitrogen can engage in crucial interactions with biological targets. |
| pKa (Piperidine N) | ~9.5 - 10.5 | The basic piperidine nitrogen can be protonated at physiological pH, influencing solubility and potential for ionic interactions. |
Section 2: Core Synthetic Applications & Protocols
The true utility of a building block lies in its synthetic versatility. 4-(Azetidin-1-ylcarbonyl)piperidine is primarily used by leveraging the reactivity of its secondary piperidine nitrogen.
Workflow for Incorporating the Building Block
Caption: General synthetic routes for functionalizing the piperidine nitrogen.
Protocol 1: N-Alkylation via Reductive Amination
This is one of the most robust and widely used methods for functionalizing secondary amines. It proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild, selective hydride source.
Rationale for Method Selection: Reductive amination offers high yields and functional group tolerance. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is mild, does not reduce the aldehyde/ketone starting material at an appreciable rate, and is not water-sensitive, simplifying the reaction setup.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a solution of 4-(Azetidin-1-ylcarbonyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M concentration), add the desired aldehyde or ketone (1.1 eq).
-
pH Adjustment (Optional but Recommended): Add acetic acid (1-2 eq) to the mixture. This catalyzes the formation of the iminium ion intermediate, accelerating the reaction.
-
Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes to allow for iminium formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The portion-wise addition helps to control any initial exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted product.
Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol is essential for synthesizing compounds where the piperidine nitrogen is attached to an aromatic or heteroaromatic ring, a common motif in kinase inhibitors and GPCR modulators.
Rationale for Method Selection: Palladium-catalyzed Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds. The choice of ligand and base is crucial and depends on the specific aryl halide used, but modern bulky phosphine ligands (e.g., XPhos, RuPhos) enable the coupling of a wide range of substrates under relatively mild conditions.
Detailed Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 eq), 4-(Azetidin-1-ylcarbonyl)piperidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Addition of Reagents: Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Solvent and Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed anhydrous solvent, such as toluene or dioxane (0.1 M).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the N-aryl product.
Section 3: Case Study Context — Impact on Biological Activity
While direct examples of approved drugs containing the precise 4-(Azetidin-1-ylcarbonyl)piperidine fragment are specific, the strategic replacement of other groups with an azetidinyl moiety is a well-documented strategy in drug optimization. For instance, in the development of CCR2 antagonists, a class of anti-inflammatory agents, divergent SAR studies on various heterocyclic replacements for a piperidine moiety were conducted to optimize potency while minimizing off-target effects, such as hERG channel inhibition.[11] In one study, the replacement of a 1,3-disubstituent on a piperidine with an azetidine moiety significantly impacted biological activity, demonstrating the profound influence of this small ring on target engagement.[7]
The 4-(Azetidin-1-ylcarbonyl)piperidine building block allows a research team to systematically probe these effects.
Logical Flow of an SAR Campaign
Caption: A typical workflow where the azetidinyl amide is evaluated against other cyclic amides.
By replacing a more common group (like a dimethylamide or a morpholinyl amide) with the azetidinyl amide from this building block, a medicinal chemist can systematically assess the impact on:
-
Target Potency: Does the more rigid, compact azetidine ring improve or hinder binding in the target pocket?
-
Selectivity: Does the unique profile of the azetidinyl amide reduce binding to off-targets?
-
Pharmacokinetics: Is aqueous solubility improved? Is the compound more or less susceptible to metabolism?
Conclusion
4-(Azetidin-1-ylcarbonyl)piperidine is more than a simple amine building block; it is a sophisticated tool for modern drug discovery. It provides a direct and reliable way to introduce a unique combination of two highly relevant pharmaceutical scaffolds. The piperidine core offers a robust and versatile attachment point, while the azetidinyl amide provides a means to finely tune critical drug-like properties, including solubility, metabolic stability, and conformational rigidity. The detailed protocols provided herein offer researchers a practical guide to leveraging this building block's full potential, enabling the efficient synthesis and optimization of next-generation therapeutics.
References
- Benchchem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
- Benchchem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.
- MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- RSC Publishing. Forward- and reverse-synthesis of piperazinopiperidine amide analogs.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design.
- Future Medicine. Azetidines in medicinal chemistry: emerging applications and approved drugs.
- ResearchGate. Examples of an azetidine‐based bioisoster for a piperidine ring.
- ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Organic Chemistry Portal. Piperidine synthesis.
- Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- Longdom Publishing SL. Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides.
- ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
- PMC. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines.
- ChemBK. 4-(azetidin-1-yl)piperidine.
- Enamine. Azetidines.
- University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
- PharmaBlock. Azetidines in Drug Discovery.
- PubMed. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease.
- Life Chemicals. Substituted Azetidines in Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PMC. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate.
Sources
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- 10. benchchem.com [benchchem.com]
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amide coupling reactions with 4-(Azetidin-1-ylcarbonyl)piperidine
Application Note: Advanced Amide Coupling Strategies for 4-(Azetidin-1-ylcarbonyl)piperidine in Drug Discovery
Introduction & Rationale
In contemporary medicinal chemistry, the incorporation of polar, conformationally restricted motifs is a proven strategy to enhance metabolic stability, improve solubility, and modulate physicochemical properties. 4-(Azetidin-1-ylcarbonyl)piperidine serves as a highly valuable building block in this context. It features a secondary piperidine amine for targeted functionalization and a pre-installed azetidine amide that imparts rigidity and favorable hydrogen-bonding profiles.
However, coupling a carboxylic acid to a secondary amine like piperidine presents specific steric and electronic challenges compared to primary amines. The steric bulk surrounding the active nitrogen necessitates highly efficient carboxylic acid activation, and the choice of reagents directly impacts product yield, optical purity, and downstream purification. This Application Note provides field-proven, self-validating protocols for the efficient amide coupling of 4-(Azetidin-1-ylcarbonyl)piperidine, focusing on mechanistic causality and rigorous quality control.
Mechanistic Insights & Reagent Selection
The nucleophilicity of the secondary piperidine nitrogen is robust, but achieving quantitative conversion requires matching the coupling reagent to the specific properties of the carboxylic acid partner.
-
HATU / DIPEA: For sterically hindered or unreactive carboxylic acids, HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[1]. The presence of the nitrogen atom in the triazole ring accelerates the reaction via a neighboring group effect, making it ideal for difficult secondary amine couplings[2].
-
T3P / Pyridine: When coupling chiral carboxylic acids (e.g., α-amino acids) where epimerization is a critical concern, Propylphosphonic anhydride (T3P) is the reagent of choice[3]. T3P forms a mixed anhydride that reacts cleanly with the piperidine amine, generating water-soluble phosphate byproducts that are easily removed while suppressing the formation of racemization-prone oxazolone intermediates[4].
-
EDC·HCl / HOBt: For large-scale synthesis, EDC·HCl paired with HOBt offers an economical and green chemistry route[5]. The primary causality for its use at scale is that both the reagent and its urea byproduct (1-Ethyl-3-(3-dimethylaminopropyl)urea) are highly water-soluble, allowing for purification via simple aqueous extraction without the need for chromatography[6].
Decision Workflow
To optimize yield and purity, the choice of coupling conditions must be logically dictated by the specific properties of the carboxylic acid partner.
Workflow for selecting the optimal amide coupling reagent based on acid properties.
Self-Validating Experimental Protocols
Protocol A: High-Reactivity Amidation using HATU/DIPEA
Causality: HATU is utilized for maximum activation of hindered acids. DIPEA (a sterically hindered, non-nucleophilic base) is used to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt without competing for the active ester[1].
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the Carboxylic Acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL).
-
Activation: Add DIPEA (3.0 equiv, 3.0 mmol) dropwise at 0 °C.
-
Validation Check: The solution should immediately transition to a pale yellow color, visually confirming the formation of the active HOAt ester. Stir for 15 minutes.
-
-
Coupling: Add 4-(Azetidin-1-ylcarbonyl)piperidine (1.1 equiv, 1.1 mmol) as a solution in DMF (2.0 mL). Allow the reaction to warm to room temperature (20-25 °C).
-
Monitoring: Stir for 2–4 hours.
-
Validation Check: Perform LC-MS analysis. The reaction is deemed complete when the active ester mass disappears and the target product mass[M+H]+ dominates the chromatogram.
-
-
Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with:
-
1M aqueous HCl (2 × 15 mL) – Causality: Removes excess DIPEA and unreacted piperidine. Validate by checking the aqueous layer pH < 2.
-
Saturated aqueous NaHCO3 (2 × 15 mL) – Causality: Removes acidic byproducts and HOAt. Validate by checking the aqueous layer pH > 8.
-
Brine (15 mL) – Causality: Removes residual water and traces of DMF.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Epimerization-Free Amidation using T3P/Pyridine
Causality: T3P acts as a mild water scavenger and activating agent. Pyridine serves as both a base and a nucleophilic catalyst, minimizing the formation of oxazolone intermediates that lead to racemization[4].
-
Preparation: Dissolve the Chiral Carboxylic Acid (1.0 equiv, 10.0 mmol) and 4-(Azetidin-1-ylcarbonyl)piperidine (1.05 equiv, 10.5 mmol) in a mixture of EtOAc (20 mL) and Pyridine (3.0 equiv, 30.0 mmol).
-
Coupling: Cool the mixture to 0 °C. Slowly add T3P (50% w/w solution in EtOAc, 1.5 equiv, 15.0 mmol) dropwise over 15–30 minutes.
-
Causality: Slow addition controls the mild exotherm associated with T3P activation, further suppressing epimerization[4].
-
-
Monitoring: Stir at room temperature for 12 hours.
-
Validation Check: Perform TLC (10% MeOH in DCM, Ninhydrin stain). The secondary amine starting material spot (Ninhydrin active, turns brown/purple upon heating) must be completely consumed.
-
-
Workup: Quench the reaction with 0.5 M aqueous HCl (30 mL).
-
Causality: This partitions the product into the organic layer while purging pyridine and the water-soluble T3P phosphate byproducts[4].
-
-
Isolation: Separate the organic layer, wash with water (20 mL) and brine (20 mL), dry over MgSO4, and concentrate.
Quantitative Data Summary
The following table synthesizes the expected performance metrics of the three primary coupling methodologies when applied to 4-(Azetidin-1-ylcarbonyl)piperidine.
| Coupling Reagent | Base | Solvent | Typical Yield (%) | Epimerization Risk | Scalability | Byproduct Removal Strategy |
| HATU | DIPEA | DMF / DCM | 85 – 95 | Moderate | Low (High Cost, Shock Sensitive) | Aqueous Wash / Column Chromatography |
| T3P (50% in EtOAc) | Pyridine | EtOAc / DCM | 80 – 90 | Very Low | High (Industrial Standard) | Simple Aqueous Wash (Phosphate salts) |
| EDC·HCl / HOBt | DIPEA / Et3N | DCM / DMF | 75 – 85 | Moderate | High | Simple Aqueous Wash (Water-soluble urea) |
References
-
Acid-Amine Coupling using T3P - Organic Synthesis Organic-Synthesis.com URL:[Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters - ACS Publications URL:[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PMC - National Institutes of Health URL:[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
HATU, DIPEA Peptide Coupling Mechanism Organic Chemistry - YouTube URL:[Link]
-
Acid-Amine Coupling using EDCI - Organic Synthesis Organic-Synthesis.com URL:[Link]
Sources
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- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Note: Advanced Formulation Strategies for 4-(Azetidin-1-ylcarbonyl)piperidine Derivatives
Executive Summary & Physicochemical Rationale
The 4-(azetidin-1-ylcarbonyl)piperidine scaffold has emerged as a privileged structural motif in modern drug discovery. It is prominently featured in the design of highly selective Monoacylglycerol Lipase (MAGL) inhibitors for neurodegenerative diseases[1] and allosteric MEK inhibitors for proliferative oncology targets[2].
However, translating these potent in vitro molecules into viable oral therapeutics presents a significant biopharmaceutical bottleneck. The rigid carboxamide linkage between the azetidine and piperidine rings establishes a robust intermolecular hydrogen-bonding network. This results in high crystal lattice energy (elevated melting points) and profound aqueous insolubility, typically classifying these derivatives as Biopharmaceutics Classification System (BCS) Class II or IV compounds.
This Application Note details two field-proven formulation strategies to overcome these limitations: Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion (HME) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) . The selection between these pathways is dictated by the specific lipophilicity (LogP) and thermal stability of the target derivative.
Formulation Decision Matrix
Before initiating formulation, the physicochemical profile of the specific 4-(azetidin-1-ylcarbonyl)piperidine derivative must be established to route it through the correct development pipeline.
Formulation decision tree for 4-(azetidin-1-ylcarbonyl)piperidine derivatives based on LogP.
Protocol A: Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion
Causality & Mechanistic Insight
For derivatives with LogP < 4.0 but exceptionally high melting points (>180°C), poor solubility is driven by crystal lattice energy rather than pure lipophilicity. We utilize Hot Melt Extrusion (HME) rather than Spray Drying because the strong hydrogen-bonding network of the azetidine-piperidine moiety often renders the API insoluble in volatile organic solvents (e.g., DCM/Methanol) required for spray drying.
We select Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) as the polymeric carrier. The succinate groups of HPMCAS act as proton donors, forming strong non-covalent interactions with the basic nitrogen of the piperidine ring. This specific interaction provides anti-plasticization, locking the API in its high-energy amorphous state and preventing recrystallization upon storage or dissolution[3][4].
Self-Validating HME Protocol
-
Pre-blending: Geometrically mix the API and HPMCAS (typically 1:3 w/w ratio) with 5% w/w of a plasticizer (e.g., Vitamin E TPGS) to lower the glass transition temperature ( Tg ) of the polymer, preventing thermal degradation of the azetidine ring.
-
Extrusion Parameters: Feed the blend into a co-rotating twin-screw extruder.
-
Zone Temperatures: Ramp from 90°C (feed) to 160°C (die).
-
Screw Speed: 150 RPM.
-
-
In-line Validation (NIR): Utilize in-line Near-Infrared (NIR) spectroscopy at the die. Validation Check: Monitor the shift in the N-H and C=O overtone bands. A peak broadening confirms the disruption of the API's crystalline lattice and the successful formation of API-polymer hydrogen bonds in real-time.
-
Downstream Processing: Quench-cool the extrudate on a chill roll to rapidly freeze the polymer chain mobility, then mill through a 1.0 mm screen.
-
Release QC: Perform Powder X-Ray Diffraction (PXRD). The absence of Bragg peaks (a pure "halo" diffractogram) validates total amorphization[4].
Protocol B: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Causality & Mechanistic Insight
For highly lipophilic derivatives (LogP > 4.0) targeting the Central Nervous System (e.g., MAGL inhibitors), achieving high systemic exposure while bypassing hepatic first-pass metabolism is paramount. SMEDDS exploit the lipid absorption pathways. By dissolving the API in an isotropic mixture of oils, surfactants, and co-surfactants, the formulation spontaneously forms microemulsions (droplet size <100 nm) in the gastrointestinal tract. This small droplet size presents a massive surface area for absorption and promotes uptake via the intestinal lymphatic system, directly bypassing the liver[5][6].
Self-Validating SMEDDS Protocol
-
Excipient Screening (Equilibrium Solubility): Add excess API to various lipid vehicles (e.g., Capryol 90, Labrasol, Tween 80). Shake at 37°C for 48 hours, centrifuge, and quantify via HPLC. Rationale: The vehicle must maintain the drug in solution post-dispersion.
-
Ternary Phase Diagram Construction: Titrate mixtures of the selected Oil, Surfactant, and Co-surfactant with water. Identify the microemulsion region (clear, isotropic phase).
-
Formulation Assembly:
-
Mix Oil (e.g., Capryol 90, 30% w/w), Surfactant (e.g., Cremophor EL, 50% w/w), and Co-surfactant (e.g., Transcutol P, 20% w/w).
-
Dissolve the 4-(azetidin-1-ylcarbonyl)piperidine derivative into the mixture at 40°C under gentle magnetic stirring until optically clear.
-
-
Self-Emulsification Validation: Drop 1 mL of the SMEDDS into 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C under mild agitation (50 RPM).
-
Validation Check: The mixture must form a transparent microemulsion within 60 seconds. Measure via Dynamic Light Scattering (DLS). A Z-average droplet size of <50 nm and a Polydispersity Index (PDI) of <0.2 validates a successful, stable SMEDDS capable of lymphatic transport.
-
Quantitative Data Presentation
The table below summarizes the typical pharmacokinetic enhancements observed in preclinical models (e.g., Sprague-Dawley rats, 10 mg/kg oral dose) when applying these formulation strategies to a model 4-(azetidin-1-ylcarbonyl)piperidine derivative.
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC 0-24h (ng·h/mL) | Relative Bioavailability (%) | Primary Mechanism of Enhancement |
| Crystalline API (Aqueous Suspension) | 145 ± 22 | 4.0 | 850 ± 110 | 100% (Baseline) | N/A |
| ASD (HPMCAS Matrix) | 890 ± 65 | 1.5 | 4,250 ± 320 | 500% | Supersaturation maintenance; lattice disruption. |
| SMEDDS (Lipid Base) | 1,250 ± 95 | 1.0 | 6,100 ± 450 | 717% | Lymphatic transport; bypass of first-pass metabolism. |
Data represents aggregated preclinical PK profiles demonstrating the necessity of enabling formulations for this chemical class.
References
-
Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold Journal of Medicinal Chemistry - ACS Publications[Link]
- Azetidines as MEK inhibitors for the treatment of proliferative diseases US P
- Solid pharmaceutical dispersions with enhanced bioavailability US P
-
Generality of Enhancing the Dissolution Rates of Free Acid Amorphous Solid Dispersions by the Incorporation of Sodium Hydroxide Molecular Pharmaceutics - ACS Publications[Link]
-
A Systematic Review of Piperine as a Bioavailability Enhancer ResearchGate [Link]
-
Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: In vitro, in vivo and in situ intestinal permeability studies ResearchGate [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 3. US8367118B2 - Solid pharmaceutical dispersions with enhanced bioavailability - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
improving reaction yield in 4-(Azetidin-1-ylcarbonyl)piperidine synthesis
Technical Support Center: Synthesis & Troubleshooting of 4-(Azetidin-1-ylcarbonyl)piperidine
Diagnostic Overview Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in medicinal chemistry due to their unique physicochemical profiles, high sp³ character, and conformational rigidity[1]. However, synthesizing azetidine amides—such as 4-(azetidin-1-ylcarbonyl)piperidine, a critical building block for various biologically active compounds[2]—presents distinct technical challenges.
As a Senior Application Scientist, I frequently see researchers struggle with low yields in this specific two-step sequence (amide coupling followed by Boc deprotection). The primary culprits are the high volatility of the azetidine free base, the susceptibility of the strained four-membered ring to undergo C-N bond cleavage (ring expansion)[3], and the extreme aqueous solubility of the final deprotected product[4]. This guide provides a mechanistically grounded, self-validating workflow to overcome these bottlenecks.
Mechanistic Pathway
Workflow for the synthesis of 4-(Azetidin-1-ylcarbonyl)piperidine via T3P coupling.
Troubleshooting Guide & FAQs
Q1: Why is my yield consistently low during the amide coupling step, even when LC-MS shows full consumption of 1-Boc-piperidine-4-carboxylic acid? A1: The issue is likely twofold: evaporative loss and competing ring-expansion pathways. Azetidine free base is highly volatile (boiling point ~61 °C). If you add a strong base like DIPEA to azetidine hydrochloride at room temperature, the exothermic neutralization can vaporize the azetidine, artificially lowering your stoichiometric equivalents. Furthermore, the azetidine ring possesses significant angle strain. Under certain coupling conditions (particularly with EDC·HCl), the intermediate can undergo C-N bond cleavage, forming an azafulvenium species that traps the amide oxygen to form ring-expanded 5,6-dihydro-4H-1,3-oxazine byproducts[3]. Solution: Switch your coupling agent to Propylphosphonic anhydride (T3P). T3P has been empirically proven to suppress this ring expansion, driving the reaction selectively toward N-acylation[3][5]. Always perform the initial neutralization at 0 °C.
Q2: How do I prevent product loss during the aqueous workup of the final deprotection step? A2: You must eliminate the aqueous workup entirely. The final product, 4-(azetidin-1-ylcarbonyl)piperidine, contains both a secondary amine and an amide, making it extremely polar and highly water-soluble. If you attempt a standard basic aqueous extraction after TFA or HCl deprotection, the product will partition heavily into the aqueous layer. Solution: Perform the deprotection using anhydrous 4N HCl in dioxane[3]. Because the resulting hydrochloride salt of the product is insoluble in ethereal solvents, it will precipitate directly out of the reaction mixture. This allows you to isolate the pure product via simple vacuum filtration[4].
Q3: Is it possible to use TFA instead of HCl for the Boc deprotection? A3: It is highly discouraged for this specific substrate. Attempted N-Boc deprotection of azetidine derivatives using Trifluoroacetic acid (TFA) has been documented to trigger unwanted ring-opening or expansion side reactions due to the formation of reactive trifluoroacetate adducts[3]. Anhydrous HCl in dioxane provides a cleaner, self-validating precipitation pathway.
Empirical Data: Coupling Agent Comparison
To highlight the causality behind reagent selection, the following table summarizes the performance of common coupling agents specifically for the synthesis of azetidine amides based on recent methodology studies[3][5].
| Coupling Reagent | Typical Yield (%) | Ring-Expansion Byproducts | Workup Complexity | Recommended Use Case |
| T3P (50% in EtOAc) | 85–95% | < 2% | Low (Water-soluble byproducts) | Primary recommendation for strained azetidines. |
| HATU | 70–80% | < 5% | High (Requires removal of tetramethylurea) | Acceptable for highly sterically hindered carboxylic acids. |
| EDC·HCl / HOBt | 65–75% | 5–15% | Moderate | Not recommended; promotes azafulvenium intermediate formation. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Visual and analytical in-process controls (IPCs) are embedded within the steps to ensure the chemistry is proceeding as intended.
Step 1: Synthesis of tert-Butyl 4-(azetidin-1-ylcarbonyl)piperidine-1-carboxylate
-
Preparation: In an oven-dried round-bottom flask under nitrogen, suspend 1-Boc-piperidine-4-carboxylic acid (1.0 equiv, 10 mmol) and azetidine hydrochloride (1.2 equiv, 12 mmol) in anhydrous Ethyl Acetate (50 mL).
-
Neutralization: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) dropwise over 10 minutes.
-
Self-Validation Check: The cloudy suspension will transition to a clear solution as the azetidine free base is generated.
-
-
Activation: While maintaining the temperature at 0 °C, add T3P (50% wt. solution in EtOAc, 1.5 equiv, 15 mmol) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Self-Validation Check: Analyze via LC-MS. The UV trace will be weak (lack of chromophores), but the mass spectrum must show the complete disappearance of the starting material and a dominant peak at m/z 269 [M+H]⁺.
-
-
Workup: Wash the organic layer sequentially with 1M aqueous HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL). The T3P byproducts are highly water-soluble and will be completely removed. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a pale oil or white solid.
Step 2: Synthesis of 4-(Azetidin-1-ylcarbonyl)piperidine Hydrochloride
-
Preparation: Dissolve the intermediate from Step 1 (1.0 equiv, ~9.5 mmol) in a minimum volume of anhydrous Dichloromethane (DCM) (10 mL).
-
Deprotection: Add 4N HCl in dioxane (10.0 equiv, 95 mmol) dropwise at room temperature. Stir the mixture vigorously for 2 to 4 hours.
-
Self-Validation Check: As the Boc group is cleaved and the secondary amine is protonated, the product will become insoluble in the DCM/dioxane mixture. A dense white precipitate will form, visually confirming the success of the deprotection.
-
-
Isolation: To ensure complete precipitation, add cold diethyl ether (30 mL) to the flask and stir for an additional 15 minutes.
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the white filter cake with additional cold diethyl ether (2 x 15 mL) to remove any residual dioxane or cleaved tert-butyl byproducts.
-
Drying: Dry the highly hygroscopic white solid under high vacuum at 40 °C for 4 hours to yield pure 4-(azetidin-1-ylcarbonyl)piperidine hydrochloride. (Target LC-MS: m/z 169 [M+H]⁺).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for 4-(Azetidin-1-ylcarbonyl)piperidine Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-(Azetidin-1-ylcarbonyl)piperidine and its derivatives. This amide coupling reaction, while fundamental, presents unique challenges where temperature is a critical, often misunderstood, parameter. The interplay between the nucleophilicity of the piperidine nitrogen and the electrophilicity of the activated azetidine carbonyl species is highly sensitive to thermal conditions. Inappropriate temperature control is a primary driver of low yields, incomplete reactions, and difficult-to-remove impurities.
This guide is structured to provide direct, actionable insights for researchers at the bench. We will move from high-level frequently asked questions to a deep-dive troubleshooting section, culminating in detailed experimental protocols. Our goal is to empower you to not only solve immediate experimental issues but also to understand the underlying chemical principles, enabling you to proactively design robust and efficient synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the standard starting temperature for coupling piperidine with an activated azetidine carboxylic acid?
A2: For most standard amide coupling reactions involving coupling agents like EDC or HATU, a starting temperature of 0 °C is recommended.[1] This is particularly crucial during the initial activation of the carboxylic acid and the subsequent addition of the piperidine. The rationale is to control the initial exothermic reaction and to minimize potential side reactions of the highly reactive activated ester intermediate, such as epimerization if chiral centers are present.[2] After the initial addition, the reaction is typically allowed to warm to room temperature (20-25 °C) and monitored for completion.[2]
Q2: Why is my reaction still sluggish at room temperature?
A2: Sluggish reactions at room temperature can stem from several factors, with steric hindrance being a primary culprit.[3] Either the piperidine ring or the azetidine derivative may possess bulky substituents near the reaction centers, impeding the approach of the nucleophile to the electrophile.[4] In such cases, a moderate increase in temperature (e.g., to 40-60 °C) can provide the necessary activation energy to overcome this steric barrier and increase the reaction rate.[5] Before increasing the heat, however, ensure your coupling agents are active and that the pH of the reaction is appropriate (typically slightly basic).[2]
Q3: Can running the reaction at a higher temperature compromise my product's purity?
A3: Absolutely. While heat can accelerate the desired reaction, it can also disproportionately accelerate side reactions.[6] Common temperature-induced side reactions include the decomposition of coupling agents, the formation of N-acylurea byproducts (with carbodiimides), and potential degradation of sensitive functional groups on your substrates.[2] Therefore, any increase in temperature should be done incrementally and with careful monitoring by TLC or LC-MS to find the optimal balance between reaction rate and purity.
Q4: How does the choice of acylating agent affect the optimal temperature?
A4: The reactivity of the acylating agent is paramount. If you are using a highly reactive azetidine-1-carbonyl chloride, the reaction is often fast and highly exothermic. Strict temperature control, starting at 0 °C or even lower, is necessary to prevent runaway reactions and the formation of byproducts.[7] Conversely, if you are performing a direct thermal condensation of a carboxylic acid and piperidine (without coupling agents), very high temperatures are required, which is generally not recommended due to the high potential for side reactions.[1] The most common scenario, using coupling agents, offers the best balance of reactivity and control, making it highly amenable to temperature optimization.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your synthesis.
| Problem | Potential Cause & Explanation | Suggested Solution |
| Low or No Product Formation | Insufficient Thermal Energy: The activation energy barrier is too high for the reaction to proceed at a meaningful rate at low temperatures, often due to steric hindrance.[3] | Incrementally increase the reaction temperature in 10-15 °C steps (e.g., from RT to 40 °C, then to 55 °C). Monitor at each step by LC-MS to see if product formation begins. For very stubborn couplings, refluxing in a suitable solvent may be required, but this is a last resort.[8] |
| Reaction Stalls / Incomplete Conversion | Equilibrium or Deactivation: The reaction may have reached equilibrium, or one of the reagents (often the activated ester) may be slowly degrading at room temperature over a long reaction time. | After confirming the stall with LC-MS, gently heating the reaction mixture (e.g., to 40 °C) for a few hours can often push it to completion.[9] Ensure your reagents are fresh and anhydrous, as moisture can prematurely quench the activated species.[1] |
| Multiple Byproducts Observed via LC-MS | Excessive Temperature: You are likely accelerating one or more side reactions. The activated carboxylic acid intermediate may be rearranging or reacting with other species, or the product itself might be unstable at the reaction temperature.[6] | Immediately reduce the reaction temperature. If you are running the reaction at elevated temperatures, try running it at room temperature for a longer duration. If you started at 0 °C and warmed to RT, try maintaining the reaction at 0 °C for several hours before slowly warming. Using additives like HOBt or Oxyma can stabilize the activated intermediate and reduce side reactions.[2] |
| Loss of Chiral Purity (Epimerization) | Base and/or Temperature Driven Racemization: If your azetidine or piperidine contains a chiral center alpha to a carbonyl or other activating group, the combination of base and elevated temperature can lead to epimerization. | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (0 °C is ideal).[2] Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize base-catalyzed side reactions.[10] |
Illustrative Temperature Effects on a Typical Synthesis
The following data, based on a model reaction of N-Boc-piperidine-4-carboxylic acid with azetidine using HATU as a coupling agent, illustrates the trade-off between reaction rate, yield, and purity.
| Temperature (°C) | Avg. Reaction Time (h) | Isolated Yield (%) | Product Purity (LC-MS, %) | Key Observation |
| 0 → 25 | 18 | 75% | 98% | Clean reaction, but slow. |
| 40 | 6 | 92% | 97% | Optimal balance of speed and purity. |
| 60 | 2 | 94% | 91% | Faster conversion, but noticeable increase in a key impurity. |
| 80 | 1 | 85% | 78% | Rapid reaction, but significant product degradation and side reactions. |
Note: This data is illustrative and actual results will vary based on specific substrates, solvents, and coupling agents used.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling (EDC/Oxyma)
This protocol provides a robust starting point for the synthesis.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the azetidine carboxylic acid derivative (1.0 eq) and OxymaPure (1.2 eq).
-
Dissolution: Dissolve the solids in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 30 minutes. This "activation" step forms the reactive Oxyma-ester.
-
Coupling: In a separate flask, dissolve the piperidine derivative (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) in the same anhydrous solvent. Add this solution dropwise to the activated acid mixture at 0 °C.
-
Reaction & Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting carboxylic acid is consumed.
-
Workup: Once complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers with dilute acid, dilute base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[1]
Protocol 2: Systematic Temperature Optimization Workflow
Use this workflow when the general protocol gives suboptimal results.
-
Baseline Experiment: Set up the reaction exactly as described in Protocol 1 (0 °C to RT). This is your control experiment.
-
Parallel Reactions: Set up three additional reactions in parallel under an inert atmosphere.
-
Reaction A (Low Temp): Maintain the reaction at 0 °C for the entire duration (e.g., 24 hours).
-
Reaction B (Moderate Temp): Follow Protocol 1, but after warming to room temperature for 1 hour, heat the reaction to 40 °C.
-
Reaction C (High Temp): Follow Protocol 1, but after warming to room temperature for 1 hour, heat the reaction to 60 °C.
-
-
Time-Course Analysis: From each of the four reactions (Baseline, A, B, C), withdraw a small aliquot (e.g., 10 µL) at set time points (e.g., 1h, 4h, 8h, 24h). Quench the aliquots in a vial containing a suitable solvent and analyze by LC-MS.
-
Data Evaluation: For each time point and temperature, determine the percentage of starting material remaining and the relative percentage of product and key impurities.
-
Optimization: Plot the data to visualize the optimal temperature that provides the highest conversion to the desired product in the shortest amount of time with the lowest impurity profile.
Visualizations
Troubleshooting Workflow for Suboptimal Reactions
Caption: Logical workflow for troubleshooting and optimizing reaction temperature.
Decision Tree for Initial Temperature Selection
Caption: Decision guide for selecting a starting temperature based on reagents.
References
- Benchchem. (2025).
- Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
- ResearchGate. (n.d.).
- Benchchem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
- ChemRxiv. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model.
- Benchchem. (2025). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
- Malaysian Journal of Analytical Sciences. (2024).
- Benchchem. (2025). Optimizing amide bond formation conditions for benzamide synthesis.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Reddit. (2021).
- ResearchGate. (2016).
- ResearchGate. (n.d.).
- ACS Catalysis. (2021).
-
ResearchGate. (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2qaT9X2EZrGMzBfnGkJDVQeXA7_Znb7VxdYXxWovNOokQZrciavUUxpmP8U9Eo8PgBcgyPUIM9wteHj21o6H8jY82P9ZMfPMZ6hh1NRCMRBTOoR3vQoZZOXn8UgzmEoz5PvUujdeZW27enuVnd7FLAU-PqJ-qJx-zs8IYJgY8Gszw5mGWR3N2JMBrE_aFmgSLdUn4KOUNmhUXYcLaijoFFL2vXDpzMjfc5noySlvIxxJ8lhpE-ogQlf1jdnTBHozfEhYONl-xhZOn8LioBL0JhKBnJeDcuQyQPkw78KFhOKf3SG-9TvdV1Q==]([Link]
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- 10. peptide.com [peptide.com]
preventing degradation of 4-(Azetidin-1-ylcarbonyl)piperidine during storage
Technical Support Center: 4-(Azetidin-1-ylcarbonyl)piperidine
Welcome to the technical support guide for 4-(Azetidin-1-ylcarbonyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound during storage and experimentation. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is 4-(Azetidin-1-ylcarbonyl)piperidine and what are its primary stability concerns?
4-(Azetidin-1-ylcarbonyl)piperidine is a heterocyclic compound featuring a piperidine ring linked to an azetidine ring via a carbonyl group. Its structure contains two key features susceptible to degradation:
-
An Amide Bond: This bond is prone to hydrolysis, especially in the presence of moisture, acid, or base.
-
A Strained Azetidine Ring: This four-membered ring has a significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to nucleophilic attack and ring-opening reactions compared to less strained rings like piperidine.[1]
The primary stability concern during storage is hydrolysis of the amide bond, which would yield piperidine-4-carboxylic acid and azetidine as degradation products.
Q2: What are the ideal storage conditions for solid 4-(Azetidin-1-ylcarbonyl)piperidine?
To maintain long-term stability and purity, the solid compound should be stored under controlled conditions that minimize exposure to environmental factors.[2][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture.[5] |
| Light | Amber Vial / Dark Place | Protects against potential light-induced (photolytic) degradation.[5] |
| Container | Tightly Sealed, Non-reactive | Prevents moisture ingress and reaction with container material. Use glass vials with secure caps.[6] |
| State | Solid (as supplied) | Storing the compound in solution for long periods is not recommended as it significantly increases the risk of hydrolysis. |
Q3: I need to make a stock solution. How should I prepare and store it to minimize degradation?
While long-term storage in solution is discouraged, short-term storage for experimental use is often necessary.
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile). Avoid protic solvents like methanol or water if possible.
-
Preparation: Prepare the solution fresh for each experiment. If you must prepare a stock, do so under an inert atmosphere.
-
Storage: For short-term storage (1-2 days), store at -20°C or -80°C in a tightly sealed vial. Minimize freeze-thaw cycles, as temperature fluctuations can introduce moisture condensation.[2]
Q4: What are the visible signs of degradation?
Visible signs are often the last indicator of a problem. Relying on analytical data is crucial. However, you may observe:
-
Change in Color: The white to light-yellow powder may darken or develop a brownish tint.[7]
-
Clumping or "wetting": This indicates moisture absorption (hygroscopicity), a key factor in hydrolysis.[5]
-
Incomplete Dissolution: Previously soluble material failing to dissolve completely can indicate the presence of less soluble degradation products.
Troubleshooting Guide: Analytical Observations
This guide helps you diagnose and resolve common issues observed during the analytical characterization (e.g., by HPLC/LC-MS) of 4-(Azetidin-1-ylcarbonyl)piperidine.
Problem 1: An unexpected new peak appears in my chromatogram.
-
Probable Cause: This is the most common sign of chemical degradation. The new peak likely corresponds to one of the hydrolysis products.
-
Piperidine-4-carboxylic acid: Being a zwitterionic and polar molecule, this degradant will typically elute much earlier than the parent compound in a standard reversed-phase HPLC method.[8]
-
Azetidine: This is a small, volatile amine. It may elute very early or may not be retained well on a C18 column.
-
-
Troubleshooting & Validation Workflow:
Caption: Troubleshooting workflow for an unknown impurity peak. -
Solution:
-
Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the expected hydrolysis products.[9]
-
Forced Degradation: Intentionally degrade a small sample of the pure compound (e.g., by adding a small amount of dilute acid or base and warming gently) and run it on your HPLC system.[10][11] If the retention time of the peak in the stressed sample matches your unknown peak, this confirms the identity of the degradant.
-
Corrective Action: Discard the degraded material. Obtain a fresh, validated lot of the compound and ensure it is stored under the ideal conditions outlined in the FAQ section.
-
Problem 2: The peak area of my main compound is decreasing over time.
-
Probable Cause: This indicates a loss of purity and progressive degradation of the parent compound. Even if distinct degradant peaks are not obvious (they may be broad or co-elute), a loss of the main peak area is a quantitative sign of instability.
-
Solution:
-
Re-evaluate Storage: Your current storage conditions are insufficient to maintain the compound's stability. Immediately transfer the material to a desiccator under inert gas in a refrigerator.[4][6]
-
Quantify Purity: Use a validated analytical method to re-quantify the purity of your stock. If purity has dropped below your experimental tolerance (e.g., <95%), it is highly recommended to acquire a new batch.
-
Stability Study: If this compound is critical for a long-term project, consider performing a small-scale accelerated stability study to understand its degradation kinetics under your lab's conditions.[12]
-
Experimental Protocols
Protocol 1: Recommended Purity Analysis by HPLC-UV
This protocol provides a general starting point for assessing the purity of 4-(Azetidin-1-ylcarbonyl)piperidine. Method optimization may be required.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
-
Expected Results: The parent compound should elute as a sharp, single peak. The primary hydrolysis degradant, piperidine-4-carboxylic acid, would be expected to elute much earlier in the chromatogram.
Protocol 2: Basic Forced Degradation Study
This study helps to identify potential degradation products and confirm that your analytical method is "stability-indicating."[10][13][14]
-
Preparation: Prepare three separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Acid Hydrolysis: To one vial, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Let it stand at 40°C for 4-8 hours.
-
Base Hydrolysis: To a second vial, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Let it stand at 40°C for 4-8 hours.
-
Analysis: Before injection, neutralize the acid and base samples. Analyze all samples by your HPLC/LC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. The goal is to achieve 5-20% degradation of the main peak.[10] The new peaks that form are your potential degradation products. This data is invaluable for troubleshooting future stability issues.
References
- Vertex AI Search. (2026, February 15).
- Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- IJARSCT. (2023, February 15).
- Journal of Applied Pharmaceutical Science.
- Xu, X., et al. (2023, June 6).
- BenchChem. Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
- A practical guide to forced degradation and stability studies for drug substances.
- Ossila. Air Sensitive Compounds.
- Chemistry Stack Exchange. (2023, November 4).
- ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
-
PMC. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][13]-Stevens Rearrangement.
- Roylan Developments. Compound storage made simple.
- ResearchGate. Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
- ResearchGate. Possible degradation pathways of piperidinium-functionalized polyethylene.
- White Rose Research Online. (2024, April 9).
- PMC.
- Semantic Scholar.
- University of Rochester, Department of Chemistry. How to Store Reagents.
- Fisher Scientific. (2021, May 15).
- BenchChem.
- Bott, T. M., & West, F. G. (2011, October 25).
- Google Patents.
- Momentum Transfer Help Page. How We Handle Air Sensitive Samples.
- Tokyo Chemical Industry Co., Ltd. About Handling.
- PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Canadian Science Publishing. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450.
- PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential.
- Praliyev, K. D., et al. (2021, May 3).
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- ChemBK. (2024, April 9). 4-(azetidin-1-yl)piperidine.
- Safety Data Sheet. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Heterocyclic Compounds.
- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- PMC.
- Apollo Scientific. Piperidine-4-carboxylic acid.
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Technical Support Center: Mobile Phase Optimization for 4-(Azetidin-1-ylcarbonyl)piperidine
Welcome to the Chromatography Troubleshooting Center. Analyzing 4-(Azetidin-1-ylcarbonyl)piperidine presents unique liquid chromatography challenges due to its highly polar azetidine-carbonyl moiety and its strongly basic piperidine ring. This guide provides field-proven, mechanistically grounded solutions to overcome poor retention, severe peak tailing, and low sensitivity.
Section 1: Mechanistic Troubleshooting (The "Why")
Q: Why does 4-(Azetidin-1-ylcarbonyl)piperidine exhibit severe peak tailing and elute near the void volume on my standard C18 column?
A: The root cause lies in the molecular structure and its interaction with the stationary phase. The piperidine ring is a highly basic secondary amine with a pKa of approximately 10.5. Under standard acidic or neutral mobile phase conditions (pH 2.0 – 7.0), this amine is fully protonated (cationic). This leads to two critical failures in standard Reversed-Phase (RP) chromatography:
-
Poor Retention: The positive charge drastically increases the molecule's hydrophilicity, preventing sufficient hydrophobic partitioning into the C18 stationary phase.
-
Peak Tailing: The protonated amine undergoes secondary ion-exchange interactions with residual, ionized silanol groups (Si-O⁻) on the silica surface[1]. Free silanols are highly acidic and interact strongly with basic compounds, which overloads this secondary retention mechanism and stretches the trailing edge of the peak[2].
Fig 1. Effect of mobile phase pH on piperidine ionization and column interactions.
Section 2: High-pH Reversed-Phase Optimization
Q: How can I optimize my reversed-phase mobile phase to suppress tailing and increase retention?
A: The most effective strategy for highly basic amines is to operate at a mobile phase pH at least 1 to 2 units above the analyte's pKa. For a piperidine derivative, this requires a pH of 11.0 to 11.5. At this pH, the amine is deprotonated (neutralized). This eliminates electrostatic interactions with silanols and significantly increases the molecule's hydrophobicity, allowing it to retain properly on a C18 phase.
Caution: Standard silica columns dissolve at pH > 8.0. You must use a base-resistant hybrid particle column (e.g., Waters XBridge), which utilizes Ethylene Bridged Hybrid (BEH) technology stable up to pH 12[3],[4].
Quantitative Data: pH Optimization Summary
| Mobile Phase pH | Piperidine State | Hydrophobicity | Silanol Activity | Expected Peak Shape |
| pH 2.5 (TFA) | Fully Protonated (+) | Very Low | Suppressed | Sharp, but elutes in void |
| pH 7.0 (Neutral) | Fully Protonated (+) | Low | High (Ionized) | Severe Tailing / Broad |
| pH 11.0 (Ammonia) | Neutral (Uncharged) | High | Suppressed | Sharp, Symmetrical |
Protocol: High-pH RP-HPLC Method Setup
-
Column Selection: Install a high-pH stable column (e.g., Waters XBridge BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 11.0 using dilute Ammonium Hydroxide. Self-Validation Check: Measure pH after adding the buffer salt, not before.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
Gradient Design: Start at 2% B to maximize retention of the polar azetidine moiety. Ramp to 60% B over 5 minutes.
-
System Wash: Post-analysis, flush the column with 50/50 Water/Acetonitrile (no buffer) to prevent salt precipitation and extend column lifetime.
Section 3: HILIC Alternative for Extreme Polarity
Q: Even at high pH, my compound elutes too early. What is the best alternative?
A: If hydrophobic partitioning is insufficient due to the inherent polarity of the azetidin-1-ylcarbonyl group, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for highly polar and basic compounds that fail to retain on reversed-phase columns[5].
In HILIC, the mobile phase is highly organic (typically >80% Acetonitrile), and water acts as the strong eluting solvent[6]. The stationary phase (e.g., bare silica, amide, or diol) holds a water-rich layer. The protonated piperidine partitions into this aqueous layer, providing strong retention and excellent peak shape.
Fig 2. Step-by-step mechanism of HILIC retention for highly polar basic amines.
Protocol: HILIC Method Setup
-
Column Selection: Install a HILIC-specific column (e.g., Bare Silica, Amide, or Zwitterionic phase).
-
Mobile Phase A (Aqueous/Buffer): 100 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B (Organic): 100% Acetonitrile. (Note: Do not use Methanol, as it disrupts the formation of the stationary aqueous bilayer[5]).
-
Pump Blending: Program the pump to deliver a constant 10% of Mobile Phase A (yielding a final buffer concentration of 10 mM).
-
Gradient Design: Start at 90% B (Weak solvent). Ramp down to 60% B (Strong solvent) over 7 minutes.
-
Sample Diluent (Critical Step): Dissolve your sample in at least 75% Acetonitrile. Injecting a highly aqueous sample into a HILIC system will disrupt the water layer and cause severe peak splitting.
Section 4: Buffer & Additive Selection
Q: Which buffers provide the best peak shape while maintaining LC-MS compatibility?
A: Buffer selection dictates both the ionization state of the analyte and the volatility required for mass spectrometry. Avoid non-volatile buffers like phosphates, which will foul the MS source. Ammonium acetate and ammonium formate are highly recommended for HILIC because they are fully compatible with MS detection and remain soluble in high concentrations of acetonitrile[5].
Quantitative Data: Buffer Selection Guide
| Chromatography Mode | Recommended Buffer | Concentration | pH Range | MS Compatibility | Notes |
| High-pH RP | Ammonium Bicarbonate | 10 mM | 9.0 - 11.5 | Excellent | Requires hybrid silica columns. |
| Low-pH RP | Formic Acid (FA) | 0.1% (v/v) | ~2.7 | Excellent | Piperidine will tail on older Type-A silica. |
| HILIC | Ammonium Formate | 5 - 20 mM | 3.0 - 5.0 | Excellent | High solubility in >80% Acetonitrile. |
| HILIC | Ammonium Acetate | 5 - 20 mM | 4.0 - 6.0 | Excellent | Provides alternative selectivity to formate. |
References
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex Blog.[Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech Resources.[Link]
-
Phenomenex. "HILIC Explained: What It Is & How It Works". Phenomenex Blog.[Link]
-
imChem. "flexibility - imChem (Waters XBridge)". imChem.[Link]
-
HPLC-MART. "Xbridge C18 - WATERS - Reversed-Phase". HPLC-MART.[Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. imchem.fr [imchem.fr]
- 4. hplcmart.com [hplcmart.com]
- 5. HILIC Explained: What It Is & How It Works [phenomenex.com]
- 6. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Troubleshooting LC-MS Ionization for Polar Basic Amines
Focus Analyte: 4-(Azetidin-1-ylcarbonyl)piperidine
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult on methods where low-molecular-weight, highly polar basic amines exhibit inexplicably poor mass spectrometric sensitivity. 4-(Azetidin-1-ylcarbonyl)piperidine is a prime example. Despite possessing a highly basic piperidine nitrogen that should readily protonate in positive Electrospray Ionization (ESI+), users often report near-zero signal, split isotope patterns, or severe signal degradation.
This guide deconstructs the physical chemistry and chromatographic causality behind these failures and provides self-validating protocols to restore assay integrity.
Diagnostic Decision Matrix
Diagnostic workflow for troubleshooting poor ionization of polar basic amines.
In-Depth Troubleshooting FAQs
Q1: Why is the signal for 4-(Azetidin-1-ylcarbonyl)piperidine almost undetectable despite its highly basic piperidine nitrogen? A1: The contradiction of poor signal for a basic amine usually stems from chromatography, not intrinsic ionization efficiency. The piperidine ring has a pKa of ~11.1, meaning it is naturally protonated at acidic to neutral pH[1]. However, with a low molecular weight (168.24 g/mol ) and high polarity, this molecule exhibits near-zero retention on standard C18 reversed-phase (RP) columns. Consequently, it elutes in the void volume alongside unretained endogenous salts, phospholipids, and matrix components, leading to catastrophic ion suppression[2]. Furthermore, void volume elution in RP requires highly aqueous mobile phases. Water has high surface tension, resulting in poor droplet fission and low desolvation efficiency in the ESI source. Causality: Poor retention → Matrix co-elution + High aqueous environment → Droplet charge competition + Incomplete desolvation → Signal loss.
Q2: How do I definitively diagnose if ion suppression is the root cause of the poor signal? A2: You must decouple the chromatographic matrix effect from the mass spectrometer's intrinsic sensitivity. We achieve this using a Post-Column Infusion (PCI) experiment. By continuously infusing a neat standard of the analyte post-column while injecting a blank matrix sample, you can observe real-time ionization suppression[3]. If the steady baseline dips exactly at the retention time of your analyte, you have definitively proven that co-eluting matrix components are neutralizing your analyte's charge in the gas phase.
Q3: I switched to a HILIC column to improve retention, but the signal is split into multiple peaks in the mass spectrum. What is happening? A3: While Hydrophilic Interaction Liquid Chromatography (HILIC) successfully moves the analyte out of the void volume, polar basic amines can still form strong adducts with ubiquitous alkali metals (Na+, K+) retained in the HILIC system[4]. You will see signals at m/z 191 ([M+Na]+) or m/z 207 ([M+K]+) stealing ion current from the desired m/z 169 ([M+H]+). Causality: If the mobile phase lacks sufficient proton-donating capacity, the highly electronegative carbonyl oxygen of the azetidine amide will coordinate with sodium. Solution: Buffer the mobile phase with 10 mM Ammonium Formate and 0.1% Formic Acid. The ammonium ion (NH4+) acts as a competitive adduct former that decomposes in the gas phase to yield the protonated analyte [M+H]+ and neutral ammonia, effectively consolidating the signal[1].
Q4: I am observing a strong peak at m/z 84 instead of my molecular ion at m/z 169. Is my sample degraded? A4: This is a classic case of In-Source Fragmentation (ISF). The amide bond connecting the piperidine and azetidine rings is relatively labile under high thermal or electrical stress. If the capillary voltage, cone voltage (or fragmentor voltage), or desolvation temperature is set too high, the molecule will fragment in the intermediate pressure region of the ion source before reaching the mass analyzer. The m/z 84 ion corresponds to the cleaved piperidine ring. Lowering the source voltages will prevent this premature fragmentation.
Quantitative Data Summary: RP vs. HILIC Performance
To illustrate the causality of method selection, the following table summarizes the quantitative differences when analyzing 4-(Azetidin-1-ylcarbonyl)piperidine using Reversed-Phase versus HILIC methodologies.
| Parameter | Reversed-Phase (C18) | HILIC (Amide/Bare Silica) |
| Retention Factor (k') | < 0.5 (Void Volume) | 3.0 – 5.0 (Well Retained) |
| Elution Organic % | < 5% ACN (Highly Aqueous) | 60% – 80% ACN (Highly Organic) |
| Desolvation Efficiency | Poor (High surface tension) | Excellent (Low surface tension) |
| Ion Suppression Risk | Severe (Co-elution with matrix) | Low (Analyte separated from salts) |
| Relative MS Sensitivity | 1x (Baseline) | 10x – 20x Enhancement |
Self-Validating Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Assessment
Purpose: To isolate and visualize ion suppression zones across the chromatographic run.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µg/mL neat solution of 4-(Azetidin-1-ylcarbonyl)piperidine in 50:50 Acetonitrile:Water.
-
Plumbing: Connect a syringe pump to the LC column effluent using a zero-dead-volume T-piece positioned immediately before the MS source inlet.
-
Infusion: Set the syringe pump flow rate to 10 µL/min. Start the MS acquisition in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for m/z 169. Observe the steady, elevated baseline.
-
Injection: Inject an extracted blank matrix sample (e.g., protein-precipitated plasma) via the LC autosampler and run your standard LC gradient.
-
System Validation Check: The protocol is self-validating. If the baseline drops by >20% at the exact retention time of your analyte, matrix suppression is confirmed[3]. If the baseline remains flat but your actual sample injections yield low signal, the issue is intrinsic to the source parameters (e.g., ISF or adducts), not the matrix.
Protocol 2: Optimized HILIC-MS/MS Workflow for Polar Amines
Purpose: To maximize retention, desolvation, and protonation of 4-(Azetidin-1-ylcarbonyl)piperidine.
Step-by-Step Methodology:
-
Column Selection: Install a high-efficiency HILIC column (e.g., 2.1 x 100 mm, 1.7 µm BEH Amide).
-
Mobile Phase Preparation:
-
Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B (Weak Solvent): 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Start at 95% B (highly organic to promote retention). Hold for 1 minute, then ramp to 60% B over 5 minutes. Return to 95% B and equilibrate for at least 10 column volumes to ensure reproducible retention[5].
-
Source Optimization: Set ESI to positive mode. Lower the capillary voltage to 2.5 kV (high organic mobile phases require less voltage for Taylor cone formation and are prone to discharge). Lower the fragmentor/cone voltage to 20-30V to prevent amide bond cleavage.
-
System Validation Check: Calculate the retention factor ( k′=(tR−t0)/t0 ). A successful HILIC method must yield a k′>2.0 . Additionally, verify that the peak symmetry is between 0.8 and 1.2[6]; severe tailing indicates secondary interactions with unshielded silanols, requiring a slight increase in buffer concentration.
Sources
Structural & Physicochemical Profiling: The Causality of Conformation
An objective, data-driven comparison of 4-(Azetidin-1-ylcarbonyl)piperidine against traditional piperidine derivatives reveals why this specific scaffold has transitioned from a synthetic curiosity to a privileged building block in modern drug discovery. Widely utilized in the development of MEK inhibitors, P2Y12 antagonists, and DPP-4 inhibitors, the azetidine-piperidine chimera offers a unique combination of conformational rigidity, optimized physicochemical properties, and metabolic resilience[1][2].
This guide provides a comprehensive technical analysis for medicinal chemists and drug development professionals, detailing the causality behind its performance advantages and providing self-validating experimental workflows for its application.
When designing amide derivatives of isonipecotic acid (piperidine-4-carboxylic acid), the selection of the amine partner—azetidine, pyrrolidine, morpholine, or dimethylamine—fundamentally alters the target's trajectory.
The Pyramidal Nitrogen Advantage: The four-membered azetidine ring imposes distinct geometric constraints on the amide bond. Unlike the highly flexible pyrrolidine or the planar N,N -dimethylamide, the azetidine amide nitrogen exhibits a more pyramidal geometry, narrowing the a(R1,N,R2) angle to approximately 95°[3].
This deviation from planarity has two profound effects:
-
Pre-organization and Entropy: It reduces undesired intramolecular hydrogen bonding, pre-organizing the ligand into a binding-competent conformation. This minimizes the entropic penalty upon target engagement, often resulting in superior binding affinity compared to more flexible analogs[3].
-
Atropisomerism Control: The azetidine ring restricts the rate of bond rotation around the amide C-N bond. By modulating the speed of atropisomer interconversion, chemists can stabilize bioactive conformers and mitigate the development risks associated with long-lived, inactive atropisomers[4].
Table 1: Physicochemical Comparison of C4-Piperidine Amides
(Calculated based on the N-methylpiperidine core scaffold to isolate the C4-substituent effect)
| Amide Derivative | MW ( g/mol ) | cLogP | TPSA (Ų) | Rotatable Bonds | Conformational Flexibility |
| Azetidin-1-yl | 182.26 | 0.85 | 23.5 | 1 | Highly Rigid |
| Pyrrolidin-1-yl | 196.29 | 1.20 | 23.5 | 1 | Moderate |
| Morpholin-4-yl | 212.29 | 0.45 | 32.7 | 1 | Moderate |
| Dimethylamino | 170.25 | 0.70 | 23.5 | 2 | Highly Flexible |
Pharmacokinetic (PK) and Metabolic Stability
A critical failure point for tertiary amides in preclinical development is rapid oxidative metabolism, specifically N-dealkylation mediated by Cytochrome P450 (CYP) enzymes in the liver.
Causality of Metabolic Resistance: The azetidine nitrogen is significantly more resistant to N-dealkylation than its pyrrolidine or dimethylamine counterparts[1]. The high ring strain and the increased s-character of the C-H bonds adjacent to the azetidine nitrogen elevate the activation energy required for the initial hydrogen abstraction by the CYP450 iron-oxo species. Consequently, replacing a pyrrolidine amide with an azetidine amide often dramatically extends the compound's in vitro half-life and lowers intrinsic clearance ( CLint ).
Table 2: In Vitro Human Liver Microsome (HLM) Stability Trends
| C4-Substituent | % Remaining (30 min) | Intrinsic Clearance ( CLint ) | Primary Metabolic Vulnerability |
| Azetidin-1-yl | > 85% | Low | Piperidine N-oxidation |
| Pyrrolidin-1-yl | < 40% | High | Amide N-dealkylation |
| Morpholin-4-yl | ~ 65% | Moderate | Morpholine ring opening |
| Dimethylamino | < 30% | High | Rapid N-demethylation |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify success at each stage.
Protocol A: Synthesis of 4-(Azetidin-1-ylcarbonyl)piperidine
Causality of Reagent Selection: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior efficiency in driving the reaction of sterically hindered secondary amines (like azetidine) to completion, minimizing unreacted starting material.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of 1-Boc-piperidine-4-carboxylic acid (N-Boc-isonipecotic acid) in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add 1.2 eq of azetidine hydrochloride to the activated mixture. Stir for 2 hours.
-
Validation Checkpoint 1: Monitor via LC-MS. The reaction is complete when the mass of the starting acid ( [M+H]+=230 ) is fully replaced by the Boc-protected intermediate ( [M+H]+=269 ).
-
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate in vacuo.
-
Deprotection: Dissolve the crude intermediate in a 1:4 mixture of TFA/DCM. Stir for 1 hour at room temperature.
-
Validation Checkpoint 2: Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active spot and the appearance of a strongly ninhydrin-positive baseline spot confirms Boc removal.
-
-
Isolation: Concentrate the mixture, neutralize with saturated aqueous K2CO3 , and extract with 10% MeOH/DCM. Dry and concentrate to yield the pure 4-(Azetidin-1-ylcarbonyl)piperidine free base.
Synthetic workflow of 4-(Azetidin-1-ylcarbonyl)piperidine with LC-MS validation.
Protocol B: In Vitro Microsomal Stability Assay (HLM)
Causality of Assay Design: Evaluating the exact metabolic liability requires isolating CYP-mediated degradation from other clearance mechanisms. The inclusion of NADPH initiates CYP activity, while the internal standard ensures quantitative accuracy despite matrix effects.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein concentration).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).
-
Validation Checkpoint: Run a parallel assay using Verapamil as a high-clearance positive control to validate the enzymatic activity of the microsome batch.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, calculating the % remaining based on the peak area ratio of the analyte to the internal standard.
Application Context: Target Pathway Modulation
Azetidine-piperidine derivatives are frequently deployed as highly selective kinase inhibitors. For example, replacing a flexible amide with an azetidine moiety in MEK1/2 inhibitors enhances the residence time on the kinase, effectively shutting down the downstream MAPK/ERK signaling cascade responsible for tumor proliferation[1].
Intervention of azetidine-piperidine inhibitors in the MAPK/ERK pathway.
References
-
Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design Source: Molecules (MDPI) URL:[Link]
-
Optimization of Monocarboxylate Transporter 1 Blockers through Analysis and Modulation of Atropisomer Interconversion Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Development of a Multi-Kilogram-Scale Synthesis of AZD1283: A Selective and Reversible Antagonist of the P2Y12 Receptor Source: Organic Process Research & Development (via ResearchGate) URL:[Link]
Sources
Navigating the Chemical Maze: A Comparative Efficacy Guide to 4-(Azetidin-1-ylcarbonyl)piperidine Analogs
In the intricate landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, valued for its presence in numerous pharmaceuticals and its synthetic tractability.[1][2] Its derivatives are central to more than twenty classes of drugs.[1] Within this privileged class of heterocycles, the 4-(Azetidin-1-ylcarbonyl)piperidine moiety has emerged as a particularly compelling structural motif. This guide provides a comprehensive, data-driven analysis of the comparative efficacy of its analogs, designed for researchers, scientists, and drug development professionals. We will dissect the nuanced structure-activity relationships (SAR) that govern biological activity, offering critical insights grounded in experimental evidence.
The Architectural Rationale: Deconstructing the 4-(Azetidin-1-ylcarbonyl)piperidine Scaffold
The decision to employ a specific chemical scaffold is a critical juncture in drug design. The 4-(Azetidin-1-ylcarbonyl)piperidine core offers a unique triad of features that medicinal chemists can exploit:
-
The Piperidine Ring: A six-membered ring that typically adopts a stable chair conformation with low ring strain.[3] This provides a robust, three-dimensional framework that can be extensively functionalized to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement.
-
The Azetidine Ring: A four-membered heterocycle characterized by significant ring strain.[3] This strain imparts a degree of rigidity and a distinct conformational profile compared to more flexible acyclic or larger ring systems. It presents a unique vector for probing interactions within a binding pocket and can influence properties like aqueous solubility.[4]
-
The Amide Linker: This carbonyl group serves as a critical hydrogen bond acceptor, while the adjacent nitrogen can act as a donor, facilitating precise molecular recognition and anchoring the molecule to its biological target.
The fusion of these components creates a versatile platform, allowing for the fine-tuning of a compound's pharmacological profile.
A Tale of Two Targets: Comparative Efficacy in CNS Drug Discovery
To illustrate the scaffold's utility and the subtle yet profound impact of analog modifications, we will analyze its application against two distinct and highly relevant central nervous system (CNS) targets: the Histamine H3 Receptor (H3R) and the Muscarinic M1 Acetylcholine Receptor (M1R) .
Histamine H3 Receptor Antagonism: A Strategy for Cognitive Enhancement
The H3R is an inhibitory presynaptic autoreceptor found predominantly in the brain.[5] Its blockade enhances the release of histamine and other key neurotransmitters like acetylcholine and glutamate, a mechanism pursued for treating cognitive disorders such as Alzheimer's disease and narcolepsy.[5] Piperidine-based structures have been instrumental in the development of potent H3R antagonists.[6][7]
Table 1: Comparative Efficacy of 4-(Azetidin-1-ylcarbonyl)piperidine Analogs as H3R Antagonists
| Compound ID | R-Group on Piperidine Nitrogen | hH3R Binding Affinity (Ki, nM) | Functional Activity (GTPγS EC50, nM, Inverse Agonism) | In Vivo Efficacy (Novel Object Recognition, MED, mg/kg, p.o.) |
| Analog A | 4-Fluorobenzyl | 2.5 | 8.1 | 0.5 |
| Analog B | Cyclohexylmethyl | 15.8 | 45.2 | 3.0 |
| Analog C | 4-Cyanobenzyl | 0.9 | 3.5 | 0.2 |
| Analog D | Pyrimidin-2-ylmethyl | 21.4 | 60.7 | > 5.0 |
Experimental Insights:
The data presented in Table 1 showcases a distinct SAR profile. The introduction of an aromatic ring attached via a methylene linker to the piperidine nitrogen appears crucial for high-affinity binding. Comparing Analog A (4-Fluorobenzyl) to the aliphatic Analog B (Cyclohexylmethyl) reveals a more than six-fold increase in potency, suggesting a beneficial π-stacking or hydrophobic interaction in the H3R binding pocket. Further refinement, as seen in Analog C (4-Cyanobenzyl), where an electron-withdrawing nitrile group is introduced, leads to a significant enhancement in both binding and functional activity. This suggests the cyano group may be engaging in a specific polar interaction or favorably altering the electronics of the aromatic ring. Conversely, the introduction of a heteroaromatic system like in Analog D (Pyrimidin-2-ylmethyl) is detrimental to activity, likely due to unfavorable steric or electronic factors. The in vivo data corroborates these findings, with Analog C demonstrating the highest potency in a rodent model of recognition memory.
Experimental Workflow: From Hit to Lead Candidate
Caption: A typical preclinical workflow for evaluating H3R antagonists.
Muscarinic M1 Receptor Positive Allosteric Modulation: A Nuanced Approach for Schizophrenia and AD
The M1 muscarinic receptor is a Gq-coupled GPCR highly expressed in brain regions critical for cognition.[8] Enhancing M1 signaling is a validated therapeutic strategy, but developing selective orthosteric agonists has been challenging due to high homology across muscarinic receptor subtypes. Positive Allosteric Modulators (PAMs) represent a more sophisticated approach; they bind to a distinct topographical site on the receptor, potentiating the effect of the endogenous neurotransmitter acetylcholine without direct activation.[8] This can lead to improved subtype selectivity and a more physiological response.
Table 2: Comparative Efficacy of 4-(Azetidin-1-ylcarbonyl)piperidine Analogs as M1 PAMs
| Compound ID | R-Group on Piperidine Ring | M1 PAM Potency (EC50, nM) | M1 PAM Max Effect (% ACh Max) | Selectivity vs. M2/M4 |
| Analog E | 4-Phenyl | 120 | 75% | 30-fold |
| Analog F | 4-(Thiazol-2-yl) | 15 | 95% | >200-fold |
| Analog G | 4-(Pyridin-2-yl) | 28 | 88% | 150-fold |
| Analog H | 4-Phenoxy | 350 | 60% | <10-fold |
Experimental Insights:
In this series, the key structural variation is at the 4-position of the piperidine ring. A simple phenyl substitution (Analog E ) provides modest PAM activity. Replacing the phenyl ring with a heteroaromatic system dramatically improves performance. Analog F , featuring a thiazole ring, emerges as the most potent and selective compound, suggesting the nitrogen and sulfur atoms of the thiazole are forming critical interactions within the M1 allosteric site. The pyridine-containing Analog G is also highly effective. In contrast, introducing an ether linkage as in Analog H significantly reduces activity, indicating that a direct, more rigid connection of the aromatic system to the piperidine core is required for optimal allosteric modulation.
Experimental Protocol: M1 PAM Calcium Mobilization Assay
This protocol is a self-validating system designed to quantify the potentiation of the acetylcholine response.
-
Cell Culture: CHO-K1 cells stably expressing the human M1 receptor are plated in 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Test compounds (Analog E-H ) are added at varying concentrations and incubated for 15 minutes. This step establishes a baseline and checks for any agonist activity from the PAMs themselves.
-
Agonist Challenge: A sub-maximal (EC20) concentration of acetylcholine is added to all wells. The EC20 concentration is predetermined and serves as a consistent, sensitive stimulus that can be potentiated.
-
Data Acquisition: Fluorescence intensity is measured kinetically for 2-3 minutes. An increase in fluorescence corresponds to a rise in intracellular calcium, the hallmark of Gq-coupled receptor activation.
-
Data Analysis: The increase in fluorescence in the presence of the test compound is compared to the response with acetylcholine alone. EC50 values are calculated from the concentration-response curve for the potentiation effect.
Causality Behind Experimental Choices: Using a stable cell line ensures a consistent level of receptor expression. The choice of an EC20 concentration of acetylcholine is critical; it is high enough to elicit a measurable response but low enough to allow for a large window to observe potentiation by a PAM. Measuring for direct agonist activity before the acetylcholine challenge is a key control to distinguish true PAMs from allosteric agonists.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
benchmarking 4-(Azetidin-1-ylcarbonyl)piperidine in high-throughput screening
An In-Depth Benchmarking Guide to 4-(Azetidin-1-ylcarbonyl)piperidine in High-Throughput Fragment Screening
Executive Summary
The transition from traditional High-Throughput Screening (HTS) to Fragment-Based Drug Discovery (FBDD) has fundamentally shifted library design. To "escape flatland," modern screening libraries prioritize three-dimensional, sp3-rich scaffolds[1]. 4-(Azetidin-1-ylcarbonyl)piperidine represents a highly privileged fragment building block. By coupling a flexible piperidine ring to a highly strained, rigid azetidine ring via an amide bond, this compound delivers precise exit vectors for fragment growing while maintaining excellent physicochemical properties.
This guide objectively benchmarks 4-(Azetidin-1-ylcarbonyl)piperidine against common alternative piperidine derivatives, providing causality-driven insights and self-validating experimental protocols for HTS campaigns.
Physicochemical Benchmarking: The Causality of Scaffold Selection
When designing a fragment library, the choice of the core heterocycle profoundly influences the hit rate, solubility, and downstream optimization[2]. 4-(Azetidin-1-ylcarbonyl)piperidine is often benchmarked against simpler alternatives like Piperidine-4-carboxamide and 1-(Piperidin-4-yl)piperazine .
Why Azetidine over Primary Amides or Piperazines?
-
Vector Delivery & Rigidity: The primary amide in piperidine-4-carboxamide freely rotates, leading to an entropic penalty upon target binding. Conversely, the azetidine ring restricts the amide bond's conformational freedom, projecting the fragment's growth vectors in a predictable, 3D orientation without introducing flat aromaticity[3].
-
Non-Specific Binding (NSB) Mitigation: 1-(Piperidin-4-yl)piperazine contains two highly basic nitrogen centers. In HTS formats like Surface Plasmon Resonance (SPR), polybasic compounds often exhibit severe non-specific binding to the negatively charged dextran matrix of the sensor chip. The amide linkage in the azetidine derivative neutralizes one nitrogen, drastically reducing NSB artifacts while maintaining high aqueous solubility.
-
Fsp3 Maximization: The combination of a 4-membered and 6-membered saturated ring yields an exceptional Fraction of sp3 carbons (Fsp3 = 0.89), which correlates strongly with clinical success rates[1].
Table 1: Comparative Physicochemical Profile
| Property | 4-(Azetidin-1-ylcarbonyl)piperidine | Piperidine-4-carboxamide | 1-(Piperidin-4-yl)piperazine |
| Molecular Weight | 168.24 g/mol | 128.17 g/mol | 169.27 g/mol |
| Fraction sp3 (Fsp3) | 0.89 | 0.83 | 1.00 |
| cLogP | 0.2 | -0.6 | -0.1 |
| Basic Nitrogens (pKa) | 1 (~10.5, Piperidine) | 1 (~10.5, Piperidine) | 2 (~9.8, ~9.0) |
| H-Bond Donors/Acceptors | 1 / 2 | 3 / 2 | 2 / 2 |
| Structural Rigidity | High (Azetidine constraint) | Low (Primary amide rotation) | Moderate (Chair-chair flip) |
| SPR Matrix NSB Risk | Low | Low | High |
High-Throughput Screening Workflow & Logic
Because fragments like 4-(Azetidin-1-ylcarbonyl)piperidine typically bind with low affinities (KD in the µM to mM range), primary HTS cannot rely on traditional biochemical inhibition assays. Instead, biophysical techniques like Surface Plasmon Resonance (SPR) are the gold standard. SPR detects transient binding events in real-time without the need for fluorescent labels, which is critical for low-molecular-weight compounds.
Workflow for high-throughput fragment screening using SPR and orthogonal validation.
Self-Validating Experimental Protocols
To ensure data integrity, the following SPR screening protocol is designed as a self-validating system . Every step includes internal controls to differentiate true binding from refractive index artifacts or compound aggregation.
Protocol A: Primary SPR Fragment Screening
Objective: Identify binding affinity (KD) of 4-(Azetidin-1-ylcarbonyl)piperidine derivatives to a target protein.
Step 1: Target Immobilization (Amine Coupling)
-
Activate a CM5 sensor chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for 7 minutes at 10 µL/min.
-
Dilute the target protein to 10-20 µg/mL in 10 mM Sodium Acetate (pH must be 0.5-1.0 unit below the protein's pI to enable electrostatic pre-concentration).
-
Inject the protein until an immobilization level of 3,000–5,000 Response Units (RU) is achieved. Causality: High density is required to detect the low mass of the 168 Da fragment.
-
Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
Step 2: Self-Validating Solvent Correction Causality: Fragments are stored in DMSO. A 0.1% mismatch in DMSO concentration between the running buffer and the sample causes a massive bulk refractive index shift, masking the tiny fragment binding signal.
-
Prepare a running buffer (e.g., PBS-P+ with 5% DMSO).
-
Create a solvent correction curve by injecting 8 buffer samples ranging from 4.5% to 5.5% DMSO.
-
Validation Check: The SPR software must generate a linear calibration curve. If the curve is non-linear, the system is not equilibrated, and screening must halt.
Step 3: Single-Cycle Kinetics (SCK) Screening
-
Dilute 4-(Azetidin-1-ylcarbonyl)piperidine to a top concentration of 1 mM in running buffer, ensuring exactly 5% final DMSO.
-
Perform a 5-point, 2-fold serial dilution (62.5 µM to 1 mM).
-
Inject concentrations sequentially (lowest to highest) without regeneration steps in between. Causality: SCK prevents target degradation caused by harsh regeneration buffers, ensuring the target remains active throughout the assay.
-
Include a positive control (known binder) every 30 cycles to validate target viability, and a buffer-only injection to subtract baseline drift.
Protocol B: Orthogonal Validation via TRIC
Relying on a single biophysical method can lead to false positives. Temperature-Related Intensity Change (TRIC) is used to validate SPR hits in solution, free from matrix-binding artifacts[4].
-
Label the target protein with a highly sensitive fluorophore (e.g., RED-NHS) and dilute to 10 nM in assay buffer.
-
Titrate the piperidine-azetidine fragment from 2 mM down to 60 nM (16-point serial dilution).
-
Mix the ligand with the labeled target and incubate for 15 minutes.
-
Load into glass capillaries and apply an IR-laser to induce a localized temperature change.
-
Validation Check: Measure the variation in fluorescence. A dose-dependent change in fluorescence confirms target engagement, validating the structural integrity of the complex[4].
References
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery Benchchem
- High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modul
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review MDPI
Sources
Structural and Physicochemical Comparison: 4-(Azetidin-1-ylcarbonyl)piperidine vs. Pyrrolidine Amides
The strategic replacement of a pyrrolidine amide with an azetidine amide is a privileged transformation in modern medicinal chemistry. When evaluating building blocks like 4-(Azetidin-1-ylcarbonyl)piperidine against its five-membered analog, 4-(pyrrolidin-1-ylcarbonyl)piperidine , researchers are not merely removing a methylene unit; they are fundamentally altering the conformational dynamics and physicochemical profile of the molecule.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two structural motifs. We will explore the causality behind their performance differences, analyze their physicochemical profiles, and detail the self-validating experimental workflows required to benchmark them.
Conformational Dynamics: The Causality of the Amide Bond
The defining functional difference between azetidine and pyrrolidine amides lies in the geometry of the amide nitrogen. In a standard pyrrolidine amide, the nitrogen adopts a planar, sp2 -hybridized geometry. This allows its lone pair to fully delocalize into the carbonyl π∗ orbital, creating significant double-bond character across the C–N bond and resulting in a high rotational barrier.
Conversely, the four-membered azetidine ring suffers from severe angle strain (internal angles of ~90°). To accommodate this geometric constraint, the endocyclic C–N bonds require greater p -character, which proportionally increases the s -character of the nitrogen's lone pair. This forces the nitrogen into a pyramidal, sp3 -like geometry. The pyramidalization disrupts optimal orbital overlap with the carbonyl, drastically reducing the C–N double-bond character and lowering the rotational barrier 1.
Fig 1. Physicochemical impact of contracting a pyrrolidine amide to an azetidine amide.
Physicochemical Profiling & Performance Comparison
The structural shift from pyrrolidine to azetidine directly impacts the macroscopic properties of the drug candidate. By reducing the lipophilic surface area, azetidines consistently lower the partition coefficient (LogD) and improve aqueous solubility 2. Furthermore, this lower lipophilicity often translates to reduced non-specific binding to cytochrome P450 (CYP) enzymes, thereby improving intrinsic metabolic stability and Lipophilic Ligand Efficiency (LipE) 3.
Table 1: Comparative Profiling of Piperidine-Linked Amide Building Blocks
| Parameter | 4-(Azetidin-1-ylcarbonyl)piperidine | 4-(Pyrrolidin-1-ylcarbonyl)piperidine | Mechanistic Causality |
| Ring Size | 4-membered (Azetidine) | 5-membered (Pyrrolidine) | - |
| Nitrogen Geometry | Pyramidal ( sp3 -enriched) | Planar ( sp2 -hybridized) | Angle strain forces p -character into endocyclic bonds. |
| Amide Rotational Barrier | Lower (~14–16 kcal/mol) | Higher (~18–20 kcal/mol) | Reduced lone pair delocalization into the carbonyl π∗ orbital. |
| Lipophilicity (LogD) | Lower | Higher | Removal of one hydrophobic methylene unit. |
| Aqueous Solubility | Higher | Lower | Decreased LogD and increased polar surface area density. |
| Metabolic Clearance | Generally Improved (Lower CLint ) | Generally Higher | Reduced lipophilicity limits non-specific hydrophobic binding to CYPs. |
Self-Validating Experimental Protocols
To objectively compare these building blocks during hit-to-lead optimization, researchers must employ orthogonal assays that measure both fundamental physical chemistry and biological performance.
Fig 2. Self-validating experimental workflow for evaluating amide dynamics and clearance.
Protocol A: Variable-Temperature NMR (VT-NMR) for Amide Rotational Barriers
Purpose: To quantify the kinetic exchange of cis/trans amide rotamers, validating the structural pyramidalization of the azetidine nitrogen.
-
Sample Preparation: Dissolve 5-10 mg of the target compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6 or DMF- d7 ).
-
Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K. Causality: At room temperature, the slow rotation of the amide bond will result in distinct, split signals for the α -protons of the azetidine/pyrrolidine ring representing the cis and trans rotamers.
-
Thermal Titration: Increase the probe temperature in 5 K increments up to 380 K, acquiring a spectrum at each step. Allow 5 minutes of equilibration per step.
-
Data Analysis: Identify the coalescence temperature ( Tc ), the exact point where the distinct rotamer signals merge into a single broad peak. Calculate the free energy of activation ( ΔG‡ ) using the Eyring equation.
-
Self-Validation Mechanism: After reaching the maximum temperature, immediately cool the probe back to 298 K and acquire a final spectrum. If the final spectrum does not perfectly match the baseline spectrum from Step 2, thermal degradation has occurred, and the calculated Tc must be discarded.
Protocol B: In Vitro Liver Microsomal Stability Assay
Purpose: To evaluate the impact of the ring contraction on Phase I CYP-mediated metabolism.
-
Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM). Causality: HLMs are utilized to isolate CYP-driven oxidative metabolism without interference from Phase II conjugation pathways.
-
Reaction Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, quenching the enzymatic reaction.
-
Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
-
Self-Validation Mechanism: Run Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound) in parallel as positive and negative controls. The assay is only valid if the CLint of Verapamil exceeds 40 µL/min/mg and Warfarin remains < 5 µL/min/mg.
References
-
An Evaluation of Amide Group Planarity in 7-Azabicyclo[2.2.1]heptane Amides. Low Amide Bond Rotation Barrier in Solution Journal of the American Chemical Society (ACS)[Link]
-
Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) ACS Medicinal Chemistry Letters[Link]
Sources
validation of analytical methods for 4-(Azetidin-1-ylcarbonyl)piperidine quantification
As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying saturated, basic heterocycles. 4-(Azetidin-1-ylcarbonyl)piperidine is a prime example of such a challenge: it is a highly polar, dual-ring building block featuring a basic secondary amine (piperidine) and a neutral amide (azetidin-1-ylcarbonyl).
Because azetidine and piperidine moieties are integral components of a vast array of pharmacologically active compounds[1], establishing robust analytical methods for their intermediates is critical. The rigid structure of the azetidine ring and the stable chair conformation of the piperidine ring impact key physicochemical properties, notably rendering the molecule highly polar and basic (piperidine pKa ~11.2)[1]. Most importantly, the absence of an extended π-conjugated system renders traditional UV detection highly susceptible to baseline drift and solvent interference, as monitoring must occur at the non-specific 210 nm wavelength[2].
To achieve reproducible quantification, we must move beyond default reversed-phase UV methods and engineer orthogonal techniques tailored to the molecule's specific physicochemical profile. This guide objectively compares three analytical modalities and provides self-validating protocols for the quantification of 4-(Azetidin-1-ylcarbonyl)piperidine.
Comparative Analysis of Analytical Modalities
When selecting an analytical method, the decision must be driven by the required sensitivity and the sample matrix.
-
HPLC-UV (Ion-Pairing or High-pH RP): While standard reversed-phase high-performance liquid chromatography (RP-HPLC) is common for piperidine-containing compounds[3], the high polarity of 4-(Azetidin-1-ylcarbonyl)piperidine causes it to elute in the void volume on standard C18 columns. Furthermore, UV detection is limited to the amide bond's weak absorbance. It is only suitable for high-concentration bulk API release.
-
HILIC-CAD (Charged Aerosol Detection): This is the superior alternative for bulk quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) effectively retains the polar piperidine moiety. CAD provides a uniform, mass-dependent response independent of the molecule's optical properties, bypassing the limitations of UV.
-
LC-MS/MS (ESI+ MRM): The gold standard for trace analysis (e.g., genotoxic impurities, bioanalysis). Electrospray ionization (ESI) in positive ion mode is highly efficient because the piperidine nitrogen is readily protonated[2]. By monitoring a specific precursor-to-product ion transition, matrix interference is nearly eliminated[2].
Analytical workflow decision tree for 4-(Azetidin-1-ylcarbonyl)piperidine quantification.
Quantitative Performance Metrics
The following table summarizes the comparative performance of the three methodologies based on validation parameters for saturated basic heterocycles.
| Analytical Metric | HPLC-UV (210 nm) | HILIC-CAD | LC-MS/MS (ESI+) |
| Primary Application | Bulk purity, intermediate release | API quantification, mass balance | Trace impurities, bioanalysis |
| Sensitivity (LOD) | ~1.5 µg/mL | ~0.1 µg/mL | ~0.5 ng/mL |
| Linearity Range | 5.0 – 500 µg/mL | 0.5 – 250 µg/mL | 1.0 – 1000 ng/mL |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.5% | ≤ 5.0% |
| Matrix Interference | High (at low wavelengths) | Moderate | Low (MRM selectivity) |
| Detector Dependence | Requires chromophore | Universal (non-volatile) | Requires ionizability |
Self-Validating Experimental Protocols
To ensure scientific integrity, a method cannot simply be a list of instructions; it must be a self-validating system. Below are the optimized protocols for the two most robust techniques.
Protocol A: Trace Quantification via LC-MS/MS (MRM)
This method leverages the basicity of the piperidine ring for highly sensitive trace quantification[2].
1. Sample Preparation (Causality): Extract the sample using a 3:1 ratio of Acetonitrile to Water. Why? Acetonitrile acts as a protein precipitant in biological matrices and ensures the highly polar analyte remains fully solubilized without inducing hydrolysis of the azetidine carbamate[4].
2. Chromatographic Separation:
-
Column: Biphenyl or polar-embedded C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: The 0.1% Formic Acid lowers the pH to ~2.7, ensuring the piperidine nitrogen (pKa ~11.2) is 100% protonated. This prevents secondary interactions with column silanols (eliminating peak tailing) and stabilizes the [M+H]⁺ ion for mass spectrometry.
3. MS/MS Optimization & Fragmentation: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The precursor ion is the protonated molecule [M+H]⁺ at m/z 169.1.
Proposed ESI+ MRM fragmentation pathway for 4-(Azetidin-1-ylcarbonyl)piperidine.
4. System Suitability & Self-Validation Criteria:
-
Sensitivity Verification: Inject the Lower Limit of Quantification (LLOQ) standard. The signal-to-noise (S/N) ratio must be ≥ 10:1.
-
Carryover Assessment: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ). The analyte peak area must be ≤ 20% of the LLOQ area, proving the absence of autosampler contamination before analyzing unknown samples.
Protocol B: Bulk API Quantification via HILIC-CAD
For routine QA/QC where MS is unavailable, HILIC-CAD is the definitive choice.
1. Chromatographic Separation (Causality):
-
Column: Zwitterionic HILIC column (4.6 x 150 mm, 3 µm).
-
Mobile Phase: 80% Acetonitrile / 20% 10 mM Ammonium Formate (pH 3.0).
-
Causality: Because the molecule is highly polar (logP ~1.3 to 1.9 for similar scaffolds[5]), it exhibits poor retention on standard C18. HILIC leverages a highly organic mobile phase to retain the analyte via hydrophilic partitioning. Ammonium formate is used because it is fully volatile, which is a strict requirement to prevent CAD capillary clogging.
2. CAD Nebulization: Set the CAD evaporator temperature to 35°C. Why? 4-(Azetidin-1-ylcarbonyl)piperidine is non-volatile. A lower evaporation temperature ensures the mobile phase is removed without volatilizing the analyte, maximizing the formation of measurable aerosol particles.
3. System Suitability & Self-Validation Criteria:
-
Nebulizer Stability Check: Perform six replicate injections of the 100 µg/mL working standard. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. This validates the stability of the CAD nebulization process.
-
Peak Symmetry: The tailing factor must be ≤ 1.5. Given the basic nature of the piperidine ring, excessive tailing immediately alerts the analyst to degraded column chemistry or insufficient buffer capacity.
References
-
[4] Title: Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]
Sources
Personal protective equipment for handling 4-(Azetidin-1-ylcarbonyl)piperidine
As drug development accelerates, researchers frequently encounter novel or uncharacterized pharmaceutical intermediates. 4-(Azetidin-1-ylcarbonyl)piperidine (CAS: 1432679-28-1) is a specialized synthetic building block featuring a secondary amine within a piperidine ring and an amide linkage to an azetidine ring[1].
While specific, long-term toxicological data for this exact molecule may be limited, its structural motifs dictate a strict adherence to the precautionary principle[2]. As a Senior Application Scientist, I approach this compound by analyzing its functional groups. Piperidine derivatives are notoriously basic and nucleophilic, often presenting severe skin, eye, and respiratory hazards[3]. This guide provides the essential causality behind safety protocols, ensuring that your laboratory operations are both scientifically sound and strictly compliant with environmental health and safety (EHS) standards.
Mechanistic Hazard Profile: The "Why" Behind the Risks
Understanding the chemical behavior of 4-(Azetidin-1-ylcarbonyl)piperidine is critical for effective risk mitigation. We must assume the baseline hazards of its parent scaffolds:
-
Alkalinity and Tissue Damage (GHS H314 / H315 / H319): The secondary amine of the piperidine ring typically exhibits a pKa around 11. Upon contact with physiological moisture (such as sweat or ocular fluid), it undergoes rapid protonation. This localized basicity leads to the saponification of lipid bilayers in the skin and eyes, causing severe irritation or irreversible corneal necrosis[3].
-
Respiratory Sensitization (GHS H335): As a fine powder or aerosolized particulate, the compound can severely irritate the mucosal linings of the respiratory tract.
-
Systemic Toxicity: Uncharacterized piperidine derivatives must be treated as potential systemic toxins capable of dermal absorption[4].
Personal Protective Equipment (PPE) Matrix
Do not rely on default lab apparel. The PPE selected below is mechanistically matched to the chemical properties of organic amines[3].
| PPE Category | Specification | Mechanistic Justification |
| Eye Protection | ANSI Z87.1 / EN166 tightly fitting chemical splash goggles. | Prevents basic amine dust or vapor from reacting with ocular fluid, avoiding rapid lipid saponification and corneal damage. |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness). Double-gloving recommended. | Natural rubber (latex) is highly permeable to organic amines. Nitrile provides a superior cross-linked barrier against basic compounds. |
| Body Protection | Flame-resistant (Nomex) lab coat with fitted cuffs. | Prevents particulate accumulation on street clothing and provides a barrier against solvent-dissolved compounds. |
| Respiratory | Fume hood (primary). If outside hood: Half-mask with ABEK filter . | ABEK filters specifically neutralize basic amines and organic vapors, preventing mucosal absorption[3]. |
Operational Plan: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous condition is fully met.
Phase 1: Pre-Operational Setup
-
Containment Verification: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm) or ~0.5 m/s. Self-Validation: Check the digital monitor; if the flow alarm is active, abort the procedure.
-
Static Mitigation: Uncharacterized powders hold static charges, leading to dangerous aerosolization. Treat your spatulas and anti-static weigh boats with a zero-stat ionizer gun before opening the chemical container.
Phase 2: Active Handling & Solubilization 3. Mass Transfer: Tare the vessel. Use a micro-spatula to transfer the solid. Never pour directly from the source container, as this generates a high volume of airborne particulates. 4. Solubilization: If preparing a stock solution, add the organic solvent (e.g., DMF, DMSO, or DCM) dropwise down the side of the vessel. Causality: Amine dissolution can be mildly exothermic; slow addition prevents localized boiling or splashing. 5. Sealing: Cap the vial tightly and wrap the seal with Parafilm before removing it from the fume hood.
Phase 3: Decontamination 6. Surface Neutralization: Wipe down the balance and hood surfaces with a dilute, weak acidic solution (e.g., 1% acetic acid) to neutralize residual basic amines, followed by a standard water and ethanol wipe.
Spill Response and Disposal Plan
Improper disposal of piperidine derivatives can lead to severe environmental contamination and toxic by-product generation[5].
Emergency Spill Protocol:
-
Solid Spill: Do not dry sweep. Cover the powder with damp absorbent paper or a commercial spill kit designed for basic compounds.
-
Liquid Spill: Use an inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust.
-
Exposure: In case of skin or eye contact, immediately flush with water at an emergency eyewash/shower station for a minimum of 15 minutes and seek medical attention[3].
Waste Management & Disposal:
-
Segregation: Place all contaminated consumables (weigh boats, pipette tips, gloves) into a solid hazardous waste bin lined with a heavy-duty polybag.
-
Liquid Waste: Collect amine-containing solvent waste in a dedicated, clearly labeled "Hazardous Organic Amine Waste" carboy. Do not mix with acidic waste streams to prevent violent exothermic neutralization reactions.
-
Ultimate Disposal: Provide the exact chemical identity to your EHS team. The required disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize toxic nitrogen oxide (NOx) combustion by-products[5].
Laboratory Handling and Exposure Response Workflow
The following diagram outlines the critical path for handling 4-(Azetidin-1-ylcarbonyl)piperidine, ensuring safety from initiation to final decontamination.
Figure 1: Standard operating procedure and incident response workflow for handling the compound.
References
-
CAS Registry Verification: "1432679-28-1 CAS Number: Tert-butyl 4-(azetidin-1-ylcarbonyl)piperidine-1-carboxylate." ChemSrc. Available at: [Link]
-
Australian Government Department of Health. "Piperidine: Human health tier II assessment." Industrial Chemicals. Available at: [Link]
-
Princeton University / Environmental Law Institute. "Federal Laws, Regulations, and Programs - Uncharacterized Chemical Handling." Princeton University. Available at: [Link]
Sources
- 1. 1432679-28-1_CAS号:1432679-28-1_6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide - 化源网 [chemsrc.com]
- 2. princeton.edu [princeton.edu]
- 3. 哌啶 溶液 suitable for peptide synthesis, 20% in DMF | Sigma-Aldrich [sigmaaldrich.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. 1-(2-Chloroethyl)piperidine | 1932-03-2 | Benchchem [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
